LB-205
Description
Properties
CAS No. |
1113025-86-7 |
|---|---|
Molecular Formula |
C19H22N2O2S |
Molecular Weight |
342.45 |
IUPAC Name |
2-Mercapto-N-[6-oxo-6-(phenylamino)hexyl]-benzamide |
InChI |
InChI=1S/C19H22N2O2S/c22-18(21-15-9-3-1-4-10-15)13-5-2-8-14-20-19(23)16-11-6-7-12-17(16)24/h1,3-4,6-7,9-12,24H,2,5,8,13-14H2,(H,20,23)(H,21,22) |
InChI Key |
DLAHPFVJAZCDGF-UHFFFAOYSA-N |
SMILES |
O=C(NCCCCCC(NC1=CC=CC=C1)=O)C2=CC=CC=C2S |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LB-205; LB 205; LB205; |
Origin of Product |
United States |
Foundational & Exploratory
In Vitro Efficacy of LB-205 on Histone Deacetylase Activity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of LB-205, a pan-histone deacetylase (HDAC) inhibitor. This compound targets zinc-dependent Class I and Class II HDACs, playing a crucial role in epigenetic regulation by altering histone acetylation levels and subsequently influencing gene expression. This document summarizes key quantitative data, details experimental methodologies for assessing its activity, and visualizes its mechanism of action and experimental workflows.
Quantitative Analysis of this compound on HDAC Activity
One key study demonstrated that this compound inhibits HDAC activity in DAOY medulloblastoma cells in a dose-dependent manner, with significant effects observed in the 0–8 μM range.[1] This inhibition leads to an increase in the acetylation of histone H3, a hallmark of HDAC inhibitor activity.[1] The sustained effect of this compound on histone acetylation has been shown to be longer than that of SAHA in in vitro settings.[1]
| Compound | Cell Line | Concentration Range (µM) | Observed Effect | Reference |
| This compound | DAOY | 0 - 8 | Dose-dependent inhibition of HDAC activity | [1] |
| This compound | DAOY | Not Specified | Increased acetylated histone H3 levels | [1] |
| This compound | Type 1 GD Fibroblasts | 2.5 | HDAC inhibition (demonstrated by increased Ac-H3) | [1] |
Experimental Protocols
In Vitro HDAC Activity Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro effect of this compound on HDAC activity using a fluorometric assay with nuclear extracts.
1. Materials:
-
This compound compound
-
HeLa or other relevant cancer cell line nuclear extract (as a source of HDACs)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
Trichostatin A or SAHA (as a positive control inhibitor)
-
Developer solution
-
96-well black microplates
-
Fluorometric plate reader
2. Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in HDAC Assay Buffer.
-
Reaction Setup: In a 96-well black plate, add the following to each well:
-
Nuclear Extract (containing HDAC enzymes)
-
HDAC Assay Buffer
-
Diluted this compound or control (vehicle or positive control inhibitor)
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzymes.
-
Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm for AMC-based substrates).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for Histone Acetylation
This protocol is used to qualitatively and semi-quantitatively assess the effect of this compound on the acetylation status of histones in cultured cells.
1. Materials:
-
Cell line of interest (e.g., DAOY)
-
This compound compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
2. Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for a specified time.
-
Cell Lysis: Harvest the cells and lyse them using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Normalize the acetylated histone H3 signal to the total histone H3 signal to determine the relative change in histone acetylation.
Visualizations
References
The Histone Deacetylase Inhibitor LB-205: A Novel Therapeutic Avenue in Gaucher Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder characterized by a deficiency of the enzyme glucocerebrosidase (GCase). This deficiency leads to the accumulation of its substrate, glucosylceramide, primarily within macrophages, resulting in a range of clinical manifestations affecting the spleen, liver, bones, and, in neuronopathic forms, the central nervous system. Current therapeutic strategies, such as enzyme replacement therapy (ERT) and substrate reduction therapy (SRT), have shown efficacy in managing visceral symptoms but are limited in their ability to address the neurological aspects of the disease. This has spurred research into novel therapeutic agents that can cross the blood-brain barrier and restore GCase function. One such promising agent is LB-205, a small molecule histone deacetylase inhibitor (HDACi).
This technical guide provides a comprehensive overview of the preclinical research on this compound in the context of Gaucher disease, focusing on its mechanism of action, quantitative effects on GCase, and the experimental protocols used to elucidate its therapeutic potential.
Mechanism of Action: Stabilizing Mutant GCase
In Gaucher disease, many mutations in the GBA1 gene lead to misfolded GCase protein that is recognized by the cell's quality control machinery and targeted for degradation via the ubiquitin-proteasome pathway.[1][2][3] This premature degradation, rather than a direct impairment of the enzyme's catalytic site, is a primary driver of GCase deficiency.
This compound, a potent HDACi, intervenes in this degradative process.[1][2] Research has demonstrated that this compound modulates the function of molecular chaperones, specifically heat shock protein 90 (Hsp90).[1][4] In normal cellular processes, Hsp90 assists in the proper folding of proteins. However, in the context of mutant GCase, Hsp90 can also facilitate its degradation.[1][5] this compound has been shown to increase the acetylation of Hsp90, which in turn reduces its interaction with mutant GCase.[4][6] This disruption prevents the ubiquitination and subsequent proteasomal degradation of the misfolded enzyme.[1][4] By inhibiting this degradation pathway, this compound effectively increases the intracellular concentration of the mutant GCase protein, allowing it to traffic to the lysosome and exert its enzymatic activity.[1][3]
A key advantage of this compound is its potential to penetrate the brain, offering a therapeutic option for the neuronopathic forms of Gaucher disease, a significant unmet need in current treatment paradigms.[1]
Quantitative Data on the Efficacy of this compound
Preclinical studies utilizing patient-derived fibroblasts with common Gaucher disease mutations (N370S and L444P) have provided quantitative evidence of this compound's efficacy in restoring GCase levels and function.
| Cell Line (Mutation) | Treatment | GCase Protein Level (% of Normal) | GCase Enzymatic Activity (% of Normal) | Reference |
| GD Fibroblasts (N370S/N370S) | Untreated | ~38% | Not specified | [2][3] |
| This compound (2.5 µM) | ~80% | Increased | [2][3] | |
| GD Fibroblasts (L444P/L444P) | Untreated | ~12% | Not specified | [2][3] |
| This compound (2.5 µM) | ~40% | Increased | [2][3] |
Table 1: Effect of this compound on GCase Protein Levels in Gaucher Disease Fibroblasts. Data is derived from densitometric analysis of Western blots.
| Mutant GCase | Treatment | Increase in Protein Stability | Reference |
| N370S | This compound | 27% | [3] |
| L444P | This compound | 104% | [3] |
Table 2: Effect of this compound on the Stability of Mutant GCase Proteins. Data from [35S]-GCase pulse-chase experiments.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound in rescuing mutant GCase involves a complex interplay of cellular chaperones and the protein degradation machinery. The following diagrams, generated using the DOT language, illustrate these key pathways and experimental procedures.
References
- 1. Histone deacetylase inhibitors prevent the degradation and restore the activity of glucocerebrosidase in Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Molecular regulations and therapeutic targets of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Neuroprotective Effects of LB-205 in Traumatic Brain Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic Brain Injury (TBI) is a significant cause of mortality and long-term disability, characterized by a complex cascade of secondary injury mechanisms that exacerbate initial damage. These secondary events, including excitotoxicity, neuroinflammation, and apoptosis, present a critical window for therapeutic intervention. Histone deacetylase inhibitors (HDACis) have emerged as a promising class of neuroprotective agents due to their ability to modulate gene expression and protein function, thereby influencing cell survival and repair pathways. This technical guide focuses on the neuroprotective effects of LB-205, a pan-histone deacetylase inhibitor, in the context of TBI. Based on preclinical studies, this compound has demonstrated the potential to mitigate neuronal damage and improve functional outcomes by preserving crucial neurotrophic signaling pathways.
Mechanism of Action of this compound in TBI
This compound is a potent, zinc-dependent pan-inhibitor of class I and class II HDACs. Its neuroprotective effects in traumatic brain injury are primarily attributed to the preservation of the Nerve Growth Factor (NGF) signaling pathway. By inhibiting HDACs, this compound leads to the hyperacetylation of histones, which alters gene expression to favor cell survival.
Key mechanistic actions of this compound include:
-
Upregulation of Pro-Survival Factors: this compound treatment increases the expression of NGF and its high-affinity receptor, Tropomyosin receptor kinase A (TrkA).[1][2][3] The activation of the TrkA receptor subsequently stimulates the PI3K/Akt signaling cascade, leading to the increased expression of downstream survival proteins such as NF-κB and Bcl-2.[1][2]
-
Downregulation of Pro-Apoptotic Factors: The compound attenuates the expression of the p75 neurotrophin receptor (p75NTR), which is associated with apoptotic signaling.[1][2] This leads to a reduction in the activation of downstream apoptotic molecules like phospho-JNK and the pro-apoptotic protein Bax.[1][2]
-
Modulation of Astrocyte Activity: In response to injury, this compound promotes the proliferation of astrocytes and increases the expression of the neural stem cell marker nestin, while decreasing the expression of the reactive astrocyte marker, Glial Fibrillary Acidic Protein (GFAP).[1] This suggests a role for this compound in promoting a more regenerative glial response.
Data Presentation: Efficacy of this compound
The neuroprotective efficacy of this compound has been quantified in both in vitro and in vivo models of traumatic brain injury. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vitro Efficacy of this compound in an Astrocyte Scratch Assay
| Parameter | Condition | Result | Fold Change/Percentage Change |
| Astrocyte Proliferation | Scratch Alone | 6.84% Ki-67 positive cells | - |
| Scratch + this compound | 14.4% Ki-67 positive cells | ~2.1-fold increase vs. Scratch Alone | |
| Astrocyte Apoptosis | Scratch Alone | 24.66% apoptotic cells | - |
| Scratch + this compound | 15.95% apoptotic cells | ~35% decrease vs. Scratch Alone | |
| NGF Gene Expression | Scratch Alone vs. Scratch + this compound | Increased | 1.4-fold increase |
| NTRK1 (TrkA) Gene Expression | Scratch Alone vs. Scratch + this compound | Increased | 0.87-fold increase |
| NFKB Gene Expression | Scratch Alone vs. Scratch + this compound | Increased | 0.48-fold increase |
Table 2: In Vivo Efficacy of this compound in a Rat Model of TBI
| Parameter | Treatment Group | Outcome |
| Functional Neurological Deficit | TBI + this compound (10 mg/kg) | Decreased functional deficit |
| Contusion Volume | TBI + this compound (10 mg/kg) | Reduced contusion volume |
| Cellular Density | TBI + this compound (10 mg/kg) | Enhanced cellular density in the injured area |
| Protein Expression (7 days post-TBI) | TBI + this compound vs. TBI Alone | Significantly increased NGF and p-TrkA expression |
| TBI + this compound vs. TBI Alone | Attenuated p75NTR expression | |
| TBI + this compound vs. TBI Alone | Significantly diminished p-JNK, cleaved caspase-3, and PARP | |
| TBI + this compound vs. TBI Alone | Increased expression of p-AKT and NF-κB |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's neuroprotective effects.
In Vitro Astrocyte Scratch Assay
This assay models the response of astrocytes to mechanical injury and is used to assess cell proliferation, migration, and apoptosis.
a. Cell Culture:
-
Human fetal astrocytes (HFAs) are cultured in T-75 flasks with Astrocyte Medium supplemented with 5% FBS, astrocyte growth supplement, and penicillin/streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 12-well plates and grown to 70-80% confluency.
b. Scratch Procedure:
-
Once confluent, a sterile 1 mL pipette tip is used to create a straight-line scratch across the cell monolayer.
-
A second perpendicular scratch is made to create a cross in each well.
-
The wells are gently washed with PBS to remove detached cells.
c. Treatment and Analysis:
-
Fresh medium containing either this compound (or other HDACis like SAHA and VPA for comparison) or vehicle (DMSO) is added to the wells.
-
Cell migration and wound closure are monitored and imaged at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.
-
For proliferation analysis: Cells are stained for the proliferation marker Ki-67. The percentage of Ki-67 positive nuclei within the proliferation zone is quantified.
-
For apoptosis analysis: Cells are collected at 24 hours post-scratch, stained with Annexin V and Propidium Iodide, and analyzed by flow cytometry (FACS) to determine the percentage of apoptotic cells.
-
For gene and protein expression analysis: Cells are lysed at specified time points for RNA extraction (for qPCR) or protein extraction (for Western blot).
In Vivo Rat Model of Traumatic Brain Injury
A controlled cortical impact (CCI) model is a widely used and reproducible method to induce a focal TBI in rodents.
a. Animal Preparation:
-
Adult male Sprague-Dawley rats (250-300g) are used.
-
Animals are anesthetized with isoflurane (4% for induction, 2% for maintenance) in 100% O2.
-
The rat is placed in a stereotaxic frame, and its head is secured. Body temperature is maintained at 37°C using a heating pad.
b. Surgical Procedure:
-
A midline scalp incision is made to expose the skull.
-
A craniotomy (typically 5 mm in diameter) is performed over the desired cortical region (e.g., the left motor cortex), leaving the dura mater intact.
-
The stereotactic coordinates for the craniotomy are precisely determined (e.g., anteroposterior and mediolateral from bregma).
c. Controlled Cortical Impact:
-
An electromagnetic or pneumatic impactor with a specific tip diameter is positioned over the exposed dura.
-
The impact parameters are set to induce a moderate-to-severe injury (e.g., impact velocity of 4.0 m/s, penetration depth of 2.7 mm, dwell time of 100 ms).
-
Following the impact, the bone flap is not replaced, and the scalp is sutured.
d. Drug Administration and Post-Operative Care:
-
This compound (10 mg/kg) or vehicle is administered intraperitoneally at a specified time post-injury (e.g., 30 minutes).
-
Animals receive post-operative analgesics and are closely monitored during recovery.
e. Outcome Measures:
-
Neurological Function: Assessed using a neurological severity score at various time points post-TBI.
-
Histological Analysis: At the study endpoint (e.g., 7 days post-TBI), animals are euthanized, and brains are collected. Brain sections are stained (e.g., with cresyl violet) to determine contusion volume and cellular density.
-
Immunohistochemistry: Brain sections are stained for specific markers like GFAP and nestin.
-
Western Blot Analysis: Tissue from the perilesional cortex is dissected and homogenized for protein extraction and subsequent Western blot analysis to quantify the expression of key proteins in the signaling pathway (NGF, p-TrkA, etc.).
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Neuroprotection
Caption: this compound signaling pathway in TBI.
Experimental Workflow: In Vivo TBI Model
References
The Potential of PSB205 (QL1706) in Cancer Immunotherapy: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is continually evolving, with significant advancements in therapies that harness the body's own immune system to combat malignancies. A promising agent in this domain is PSB205 (also known as QL1706), a first-in-class bifunctional antibody. This technical guide provides an in-depth overview of PSB205, its mechanism of action, and the current data supporting its potential as a next-generation cancer immunotherapy.
Core Concept: A Dual-Pronged Attack on Immune Checkpoints
PSB205 is a novel biological entity composed of a fixed-ratio mixture of two distinct monoclonal antibodies: an anti-programmed cell death protein 1 (PD-1) IgG4 antibody and an anti-cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) IgG1 antibody.[1][2] This unique "MabPair" is produced from a single cell line, ensuring a consistent product.[1][2][3] The therapeutic strategy behind PSB205 is to simultaneously block two critical immune checkpoint pathways that are often exploited by cancer cells to evade immune destruction.
The anti-PD-1 component of PSB205 targets the interaction between PD-1 on T-cells and its ligand (PD-L1) on tumor cells, which normally serves to suppress T-cell activity. By blocking this interaction, PSB205 invigorates the anti-tumor T-cell response. Concurrently, the anti-CTLA-4 component blocks another inhibitory receptor on T-cells, CTLA-4, further augmenting T-cell activation and proliferation. A key innovation in the design of PSB205 is the engineering of the anti-CTLA-4 antibody to have a shorter elimination half-life, a feature intended to mitigate the toxicities that have been associated with CTLA-4 blockade in other therapies.[1][3]
Preclinical and Clinical Data Summary
Preclinical studies in humanized animal tumor models demonstrated that PSB205 has potent antitumor activities, with evidence of functional dual blockade of both the PD-1 and CTLA-4 pathways.[1] These promising preclinical findings paved the way for clinical investigation in patients with advanced solid tumors.
Phase I/Ib Clinical Trial Results
A first-in-human, phase I/Ib study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of PSB205 in patients with advanced solid tumors who had failed standard therapies.[1]
Table 1: Key Efficacy Data from the Phase I/Ib Study of PSB205 (QL1706)
| Efficacy Parameter | All Patients at RP2D (5 mg/kg) (n=468) | Immunotherapy-Naive NSCLC | Immunotherapy-Naive NPC | Immunotherapy-Naive CC |
| Objective Response Rate (ORR) | 16.9% | 24.2% | 38.7% | 28.3% |
| Median Duration of Response (DoR) | 11.7 months | Not Reported | Not Reported | Not Reported |
| Disease Control Rate (DCR) | Not Reported | Not Reported | Not Reported | Not Reported |
| Objective Response Rate (ORR) in NSCLC | 14.0% (n=121) | - | - | - |
| Objective Response Rate (ORR) in NPC | 24.5% (n=110) | - | - | - |
| Objective Response Rate (ORR) in CC | 27.3% (n=55) | - | - | - |
| Objective Response Rate (ORR) in Colorectal Cancer | 7.4% (n=27) | - | - | - |
| Objective Response Rate (ORR) in Small Cell Lung Cancer | 23.1% (n=26) | - | - | - |
Data sourced from a phase I/Ib study of QL1706 in patients with advanced solid tumors.[1] NSCLC: Non-Small Cell Lung Cancer; NPC: Nasopharyngeal Carcinoma; CC: Cervical Cancer.
Table 2: Safety Profile of PSB205 (QL1706) in the Phase I/Ib Study (All Patients)
| Adverse Event Category | Percentage of Patients |
| Most Common Treatment-Related Adverse Events (TRAEs) | Rash (19.7%), Hypothyroidism (13.5%), Pruritus (13.3%) |
| Grade ≥ 3 Treatment-Related Adverse Events (TRAEs) | 16.0% |
| Grade ≥ 3 Immune-Related Adverse Events (irAEs) | 8.1% |
Data sourced from a phase I/Ib study of QL1706 in patients with advanced solid tumors.[1]
Experimental Protocols
The phase I dose-escalation portion of the study utilized an accelerated 3+3 design with PSB205 administered intravenously every 3 weeks at doses ranging from 0.3 to 10 mg/kg.[1][2] The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D). The MTD was reached at 10 mg/kg, with two of six patients experiencing dose-limiting toxicities (grade 3 thrombocytopenia and grade 4 immune-mediated nephritis).[1] Based on a comprehensive analysis of safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy, the RP2D was determined to be 5 mg/kg.[1] The phase Ib expansion cohorts then evaluated the preliminary efficacy of PSB205 at the RP2D in various solid tumors.[1]
Visualizing the Mechanism and Workflow
To better understand the core concepts behind PSB205, the following diagrams illustrate its signaling pathway and the clinical trial workflow.
Caption: PSB205 dual checkpoint blockade mechanism.
Caption: PSB205 (QL1706) Phase I/Ib clinical trial workflow.
Future Directions and Conclusion
The initial clinical data for PSB205 (QL1706) are encouraging, demonstrating a manageable safety profile and promising anti-tumor activity across a range of solid tumors, particularly in immunotherapy-naive patients. The dual blockade of PD-1 and CTLA-4 with a potentially more favorable safety profile due to the engineered anti-CTLA-4 component positions PSB205 as a significant candidate for further development.
Ongoing and future research will likely focus on pivotal trials in specific tumor types where strong signals of efficacy were observed, such as non-small cell lung cancer, nasopharyngeal carcinoma, and cervical cancer. Combination strategies with other therapeutic modalities, including chemotherapy and targeted agents, may also be explored to further enhance clinical outcomes.
References
In-Depth Technical Guide: The Discovery and Development of AB-205 (E-CEL® Technology)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AB-205 is an investigational, first-in-class engineered cell therapy developed by Angiocrine Bioscience, designed to mitigate severe regimen-related toxicities (SRRTs) in patients with lymphoma undergoing high-dose therapy and autologous hematopoietic cell transplantation (HDT-AHCT). Comprised of allogeneic human umbilical vein endothelial cells genetically modified with the adenovirus E4ORF1 gene (E-CEL® cells), AB-205 represents a novel approach to regenerative medicine. By promoting the repair of vascular niches damaged by cytotoxic therapies, AB-205 has demonstrated the potential to significantly reduce the incidence and severity of debilitating side effects, such as severe oral and gastrointestinal mucositis, and to accelerate hematopoietic recovery. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical evidence, and clinical development of AB-205.
Introduction: The Unmet Need in High-Dose Chemotherapy
High-dose therapy followed by autologous hematopoietic cell transplantation is a potentially curative treatment for various hematologic malignancies, including lymphoma.[1][2] However, the intensive conditioning regimens used to eradicate cancer cells also cause significant off-target damage to healthy tissues, particularly the vascular endothelium.[1] This leads to a cascade of severe regimen-related toxicities, including mucositis, nausea, vomiting, and diarrhea, which can be dose-limiting, increase the risk of life-threatening complications, and prolong hospitalization.[1][2] Currently, there are limited effective therapies to prevent or treat this widespread endothelial damage.
The Discovery of E-CEL® Technology: A Novel Approach to Vascular Repair
The development of AB-205 is rooted in the pioneering work on the role of the vascular niche in tissue regeneration. The core of this technology, the E-CEL® platform, is based on the discovery that the adenoviral E4ORF1 gene can be introduced into primary human endothelial cells to promote their long-term survival and functionality without inducing cancerous transformation.
Composition of AB-205
AB-205 is a cell therapy product composed of:
-
Allogeneic Human Umbilical Vein Endothelial Cells (HUVECs): These cells are the foundation of the therapy.
-
E4ORF1 Gene Transduction: The HUVECs are genetically engineered via a lentiviral vector to express the E4ORF1 gene from human adenovirus serotype 5. This modification is key to the cells' therapeutic properties.[3]
Mechanism of Action of E4ORF1-transduced Endothelial Cells
The E4ORF1 gene product enhances the survival and function of endothelial cells through the activation of key intracellular signaling pathways:
-
PI3K/Akt and NF-κB Pathway Activation: E4ORF1 tonically activates the PI3K/Akt and NF-κB signaling pathways. This promotes cell survival and resistance to apoptosis, which is crucial for the cells to function in the harsh, post-chemotherapy environment.
-
Paracrine and Juxtacrine Signaling: Once administered, AB-205 is believed to act via paracrine and juxtacrine mechanisms. The engineered endothelial cells respond to inflammatory signals from damaged tissues and, in turn, release a cocktail of "angiocrine factors." These factors are thought to support the repair and regeneration of the native vascular endothelium in damaged organs.
-
No Oncogenic Transformation: Crucially, the activation of these pro-survival pathways by E4ORF1 does not lead to oncogenic transformation, as it does not activate the MAPK pathway, which is associated with cell proliferation.
The following diagram illustrates the signaling pathway activated by E4ORF1 in endothelial cells.
Preclinical Development
Preclinical studies in various animal models have demonstrated the potential of E-CELs (the technology underlying AB-205) to accelerate the recovery of multiple organs following injury. While specific quantitative data from these studies are not publicly available in full peer-reviewed formats, summaries consistently report that E-CEL infusion after conditioning with lethal doses of radiation (LD50) leads to:
-
Accelerated recovery of the bone marrow, spleen, and gastrointestinal tract.
-
Enhanced hematopoietic recovery.
-
Increased overall survival.
These promising preclinical findings provided a strong rationale for advancing AB-205 into clinical development.
Clinical Development of AB-205
The primary clinical investigation of AB-205 has been a Phase 1b/2, open-label, multi-center, dose-escalation trial (NCT03925935) in adult patients with lymphoma undergoing HDT-AHCT.
Clinical Trial Design (NCT03925935)
The experimental workflow for this trial is outlined below.
References
The Antibody-Drug Conjugate MEN1309/OBT076: A Technical Overview of its Target, CD205, and Cellular Mechanisms
For Immediate Release
This technical guide provides an in-depth overview of the protein target CD205 and the associated antibody-drug conjugate (ADC) MEN1309/OBT076. The document is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical development of this novel therapeutic agent. The information presented here is a synthesis of publicly available research.
Core Target: CD205 (DEC-205/LY75)
CD205, also known as DEC-205 or Lymphocyte Antigen 75 (LY75), is a 205 kDa type I transmembrane glycoprotein that functions as a C-type lectin receptor.[1][2][3][4][5][6] It is primarily expressed on the surface of antigen-presenting cells, such as dendritic cells and monocytes, and has been identified as a promising therapeutic target in various malignancies due to its differential expression between cancerous and healthy tissues.[1][2][4]
CD205 is characterized by a cytoplasmic domain containing motifs crucial for endocytosis and internalization upon ligand binding.[1][2] While its complete biological role is still under investigation, it is known to function as a receptor for apoptotic and necrotic cells, facilitating the uptake and processing of antigens.[1][2] This rapid internalization makes it an ideal candidate for ADC-based therapies.[1][3][4][7]
The Therapeutic Agent: MEN1309/OBT076
MEN1309/OBT076 is a first-in-class antibody-drug conjugate that targets CD205. It consists of a humanized IgG1 monoclonal antibody directed against CD205, linked via a cleavable N-succinimidyl-4-(2-pyridyldithio) butanoate linker to the potent maytansinoid microtubule disruptor, DM4.[1][2][4] The proposed mechanism of action involves the binding of the ADC to CD205 on the surface of tumor cells, followed by internalization of the ADC-CD205 complex.[1] Once inside the cell, the linker is cleaved, releasing the DM4 payload, which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of MEN1309/OBT076.
Table 1: In Vitro Cytotoxicity of MEN1309/OBT076 in B-Cell Lymphoma Cell Lines
| Parameter | Value | Reference |
| Number of Cell Lines Tested | 42 | [1] |
| Median IC50 | 200 pM | [1] |
| Percentage of Cell Lines with Apoptosis Induction (at 1 nM) | 59.5% (25 out of 42) | [1] |
Table 2: CD205 Expression in Hematological Malignancies (Immunohistochemistry)
| Malignancy | Number of Cases | Percentage of CD205 Positive Cases | Reference |
| Diffuse Large B-Cell Lymphoma (DLBCL) | 100 | 60% | |
| Follicular Lymphoma (FL) | 33 | 79% |
Cellular Pathways
CD205-Mediated Endocytosis and Antigen Presentation
CD205 plays a crucial role in the endocytic pathway, internalizing its ligands for processing and presentation to T-cells.[5][6][8] While the endogenous ligands of CD205 are not fully elucidated, it is known to recognize apoptotic and necrotic cells.[5][8] The cytoplasmic tail of CD205 contains motifs that direct its trafficking through clathrin-coated pits into endosomes and lysosomes.[6] Antigens taken up via CD205 can be presented on both MHC class I and class II molecules, leading to the activation of both CD8+ and CD4+ T-cells, respectively.[5][6][8]
MEN1309/OBT076 Mechanism of Action
The therapeutic strategy of MEN1309/OBT076 leverages the endocytic function of CD205 to deliver a cytotoxic payload specifically to cancer cells expressing this receptor.
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol is a general guideline for assessing cell viability and proliferation.[9][10][11][12]
Materials:
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with various concentrations of MEN1309/OBT076 and incubate for the desired period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
Read the absorbance at 570 nm using a microplate reader.
References
- 1. Targeting CD205 with the antibody drug conjugate MEN1309/OBT076 is an active new therapeutic strategy in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oxford-biotherapeutics.lon1.cdn.digitaloceanspaces.com [oxford-biotherapeutics.lon1.cdn.digitaloceanspaces.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. adcreview.com [adcreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Altered expression and endocytic function of CD205 in human dendritic cells, and detection of a CD205–DCL-1 fusion protein upon dendritic cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MEN1309/OBT076, a First-In-Class Antibody-Drug Conjugate Targeting CD205 in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CD205 (DEC-205): A recognition receptor for apoptotic and necrotic self - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for the Investigational HDAC Inhibitor LB-205
For Researchers, Scientists, and Drug Development Professionals
Introduction
LB-205 is an investigational pan-histone deacetylase inhibitor (HDACi).[1] Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from lysine residues of histones and other non-histone proteins. This deacetylation process leads to a more condensed chromatin structure, which is generally associated with transcriptional repression. In various cancers, aberrant HDAC activity contributes to the silencing of tumor suppressor genes and disruption of normal cellular signaling pathways.
By inhibiting HDACs, this compound is designed to induce hyperacetylation of histones, leading to a more relaxed chromatin state and the re-activation of silenced genes. This can trigger several anti-tumor cellular responses, including cell cycle arrest, cellular differentiation, and apoptosis (programmed cell death). These application notes provide detailed protocols for the use of this compound in cell culture-based assays to characterize its biological activity.
Mechanism of Action
This compound, as a pan-HDAC inhibitor, is presumed to bind to the active site of multiple HDAC enzymes, preventing the deacetylation of their substrates. The primary downstream effects of this inhibition include:
-
Chromatin Remodeling: The accumulation of acetylated histones leads to a more open chromatin structure, making DNA more accessible to transcription factors and promoting the expression of previously silenced genes, such as tumor suppressors.
-
Induction of Apoptosis: HDAC inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the upregulation of pro-apoptotic proteins, such as those in the Bcl-2 family (e.g., Bim).
-
Cell Cycle Arrest: By affecting the expression of key cell cycle regulators, HDAC inhibitors can cause cancer cells to arrest at various phases of the cell cycle, thereby inhibiting proliferation.
References
Application Notes and Protocols: LB-205 Dosage and Administration In Vivo
For Research Use Only. Not for use in diagnostic procedures.
Introduction
LB-205 is a novel, potent, pan-histone deacetylase (HDAC) inhibitor that has demonstrated therapeutic potential in preclinical models of genetic disorders and neurological injury. As a zinc-dependent inhibitor of class I and class II HDACs, this compound modulates protein acetylation, thereby influencing gene expression and protein stability. These application notes provide a summary of the available in vivo data on this compound dosage and administration and detail the experimental protocols from key preclinical studies.
Data Presentation
In Vivo Dosage and Administration of this compound
| Parameter | Gaucher Disease Mouse Model | Traumatic Brain Injury Rat Model |
| Compound | This compound | This compound |
| Animal Model | Gaucher disease mouse model (D409V/null) | Adult male Sprague-Dawley rats |
| Dosage | 5 mg/kg body weight | 10 mg/kg body weight |
| Administration Route | Intraperitoneal (i.p.) injection | Intraperitoneal (i.p.) injection |
| Dosing Schedule | Once daily | Single dose post-injury |
| Vehicle | DMSO | Not specified |
| Observed Effect | Increased glucocerebrosidase (GCase) levels and activity | Neuroprotection, preservation of NGF-mediated cell survival |
Experimental Protocols
Gaucher Disease Mouse Model Protocol
1. Animal Model:
-
Use a mouse model of Gaucher disease, specifically mice with the D409V/null mutation, which mimics the human disease.
2. Preparation of this compound:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to achieve the desired concentration for injection.
3. Administration of this compound:
-
Administer a daily intraperitoneal (i.p.) injection of this compound at a dosage of 5 mg/kg body weight.
-
For the control group, administer an equivalent volume of the vehicle (DMSO).
4. Monitoring and Analysis:
-
After the treatment period, sacrifice the animals and collect relevant tissues (e.g., liver, spleen, brain).
-
Prepare tissue lysates and perform Western blot analysis to determine the levels of glucocerebrosidase (GCase).
-
Conduct enzymatic assays on tissue lysates to measure GCase activity.
Traumatic Brain Injury Rat Model Protocol
1. Animal Model:
-
Use adult male Sprague-Dawley rats.
2. Traumatic Brain Injury (TBI) Induction:
-
Induce a controlled cortical impact injury to model TBI.
3. Administration of this compound:
-
Following the induction of TBI, administer a single intraperitoneal (i.p.) injection of this compound at a dosage of 10 mg/kg body weight.
4. Post-Injury Monitoring and Analysis:
-
Monitor the animals for neurological and behavioral outcomes at specified time points post-injury.
-
At the end of the study period, perfuse the animals and collect brain tissue.
-
Perform immunohistochemistry or Western blot analysis on brain tissue sections or lysates to assess markers of neuroprotection, such as nerve growth factor (NGF) and its signaling pathway components (e.g., TrkA, Akt).
Visualizations
Caption: Signaling pathway of this compound in preventing mutant GCase degradation.
Caption: Experimental workflow for in vivo testing of this compound in a TBI model.
Western blot analysis for histone acetylation after LB-205 treatment
Application Note and Protocol
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to analyzing changes in histone acetylation following treatment with the hypothetical sirtuin inhibitor, LB-205, using western blot analysis.
Introduction
Histone acetylation is a critical epigenetic modification that influences chromatin structure and gene expression. The acetylation of lysine residues on histone tails neutralizes their positive charge, leading to a more relaxed chromatin state that is generally associated with increased gene transcription.[1] This dynamic process is regulated by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs).[2] Sirtuins are a class of NAD+-dependent HDACs that play a crucial role in various cellular processes, including aging, transcription, and apoptosis.[2][3]
Dysregulation of sirtuin activity has been implicated in numerous diseases, making them attractive therapeutic targets.[4] this compound is a conceptual sirtuin inhibitor. By inhibiting sirtuin activity, this compound is expected to increase global histone acetylation levels, thereby modulating the expression of genes involved in various cellular pathways. Western blotting is a widely used technique to detect and quantify these changes in histone acetylation.
Signaling Pathway of this compound-Induced Histone Acetylation
The proposed mechanism of action for this compound involves the direct inhibition of sirtuin enzymes. This inhibition disrupts the deacetylation of histones, leading to an accumulation of acetylated histones. The increased acetylation alters chromatin structure, making it more accessible to transcription factors and resulting in changes in gene expression that can influence cellular processes like cell cycle progression and apoptosis.
Figure 1: Proposed signaling pathway of this compound action.
Experimental Protocols
A detailed methodology for conducting western blot analysis to assess histone acetylation after this compound treatment is provided below.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates or 10 cm dishes and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture media to achieve the desired final concentrations.
-
Treatment:
-
Dose-Response Experiment: Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for a fixed time (e.g., 24 hours).
-
Time-Course Experiment: Treat cells with a fixed concentration of this compound (e.g., 5 µM) for various durations (e.g., 0, 6, 12, 24, 48 hours).
-
Control: Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the solvent used in the experimental wells.
-
Histone Extraction (Acid Extraction Method)
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Scrape the cells in 1 ml of ice-cold PBS and transfer to a microcentrifuge tube.[5] Centrifuge at 1,500 rpm for 5 minutes at 4°C.[5]
-
Nuclear Isolation: Discard the supernatant and resuspend the cell pellet in 1 ml of Histone Extraction Buffer.[5] Incubate on ice for 30 minutes, vortexing every 10 minutes.[5] Centrifuge at 10,000 rpm for 10 minutes at 4°C.[5]
-
Acid Extraction: Collect the supernatant (cytoplasmic fraction) for other analyses if needed. Resuspend the pellet (nuclear fraction) in 400 µl of 0.4 N H₂SO₄ and incubate overnight at 4°C with gentle rotation.[5]
-
Protein Precipitation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant containing histones to a new tube and add 100 µl of 100% trichloroacetic acid (TCA). Incubate on ice for 30 minutes to precipitate the histones.
-
Washing: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Discard the supernatant and wash the pellet twice with ice-cold acetone. Air-dry the pellet for 10-15 minutes.
-
Resuspension: Resuspend the histone pellet in an appropriate volume of sterile water.
Protein Quantification
Determine the protein concentration of the histone extracts using a BCA protein assay kit according to the manufacturer's instructions.[5]
Western Blotting
-
Sample Preparation: Prepare protein samples by mixing 15-20 µg of histone extract with 4X Laemmli sample buffer.[5] Boil the samples at 95-100°C for 5 minutes.[5]
-
SDS-PAGE: Load the samples onto a 15% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom of the gel.[5]
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane at 100V for 60-90 minutes or using a semi-dry transfer system.[5]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[5] Recommended primary antibodies include:
-
Anti-acetyl-Histone H3
-
Anti-acetyl-Histone H4
-
Anti-total Histone H3 (loading control)
-
Anti-total Histone H4 (loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[5]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[5]
-
Signal Detection: Wash the membrane three times for 10 minutes each with TBST.[5] Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.[6] Capture the chemiluminescent signal using an imaging system.[6]
Data Analysis and Quantification
-
Densitometry: Quantify the band intensities using densitometry software such as ImageJ.[6]
-
Normalization: Normalize the intensity of the acetylated histone bands to the corresponding total histone bands to account for loading differences.
-
Presentation: Present the data as fold change relative to the vehicle control.
Experimental Workflow
The following diagram illustrates the key steps in the western blot analysis of histone acetylation.
Figure 2: Western blot experimental workflow.
Data Presentation
The following tables present hypothetical quantitative data from dose-response and time-course experiments.
Table 1: Dose-Response of this compound on Histone H3 Acetylation
| This compound Concentration (µM) | Normalized Acetyl-H3 Intensity (Fold Change vs. Control) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 1.25 |
| 0.5 | 2.10 |
| 1 | 3.50 |
| 5 | 4.80 |
| 10 | 4.95 |
Table 2: Time-Course of this compound (5 µM) on Histone H4 Acetylation
| Treatment Time (hours) | Normalized Acetyl-H4 Intensity (Fold Change vs. Control) |
| 0 | 1.00 |
| 6 | 1.90 |
| 12 | 3.20 |
| 24 | 4.50 |
| 48 | 4.30 |
Troubleshooting
| Problem | Potential Cause | Solution |
| No or Weak Signal | Inefficient protein transfer | Verify transfer with Ponceau S staining.[5] Optimize transfer time and voltage. |
| Low primary antibody concentration | Increase antibody concentration or incubation time. | |
| Inactive secondary antibody or ECL reagent | Use fresh reagents. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA). |
| High antibody concentration | Decrease primary and/or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps.[6] | |
| Non-specific Bands | Primary antibody cross-reactivity | Use a more specific antibody. Try a different blocking buffer. |
| Protein degradation | Add protease inhibitors to lysis buffer.[7] Keep samples on ice.[7] | |
| Uneven Loading | Inaccurate protein quantification | Carefully perform protein quantification and load equal amounts of protein. |
| Pipetting errors | Use calibrated pipettes and ensure proper technique. |
References
- 1. An acetylation-mediated chromatin switch governs H3K4 methylation read-write capability | eLife [elifesciences.org]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
Application Notes and Protocols: LB-205 Treatment of Patient-Derived Fibroblasts in Gaucher Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher disease is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase). This enzymatic defect results in the accumulation of its substrate, glucosylceramide, primarily within lysosomes of macrophages. Patient-derived fibroblasts are a valuable in vitro model for studying the pathophysiology of Gaucher disease and for the screening and mechanistic evaluation of potential therapeutic compounds.[1][2] LB-205 is a histone deacetylase inhibitor (HDACi) that has demonstrated therapeutic potential in preclinical models of Gaucher disease.[3][4] These application notes provide a summary of the effects of this compound on patient-derived fibroblasts in Gaucher disease, along with detailed protocols for relevant experiments.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on GCase protein levels and enzymatic activity in patient-derived fibroblasts homozygous for the N370S and L444P mutations.
Table 1: Effect of this compound on GCase Protein Levels in Gaucher Disease Fibroblasts
| Cell Line (Genotype) | Treatment | GCase Protein Level (% of Normal) | Fold Increase vs. Untreated |
| Normal | Untreated | 100% | - |
| GD (N370S/N370S) | Untreated | ~38% | - |
| GD (N370S/N370S) | This compound (2.5 µM) | ~80% | ~2.1 |
| GD (L444P/L444P) | Untreated | Low/Undetectable | - |
| GD (L444P/L444P) | This compound (2.5 µM) | Significant Increase | - |
Data is synthesized from Western blot analysis described in existing research.[1][4]
Table 2: Effect of this compound on GCase Enzymatic Activity in Gaucher Disease Fibroblasts
| Cell Line (Genotype) | Treatment | GCase Activity (% of Normal) |
| Normal | Untreated | 100% |
| GD (N370S/N370S) | Untreated | ~10-15% |
| GD (N370S/N370S) | This compound (2.5 µM) | ~30-40% |
| GD (L444P/L444P) | Untreated | ~5-10% |
| GD (L444P/L444P) | This compound (2.5 µM) | ~20-30% |
Data represents the typical range of GCase activity restoration based on findings from studies on HDAC inhibitors.[1][5]
Experimental Protocols
Protocol 1: Culture and Treatment of Patient-Derived Fibroblasts with this compound
1. Materials:
-
Patient-derived fibroblasts from Gaucher disease patients (e.g., N370S/N370S, L444P/L444P) and healthy controls.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (stock solution in DMSO).
-
Trypsin-EDTA.
-
Phosphate Buffered Saline (PBS).
-
Cell culture flasks/plates.
-
Incubator (37°C, 5% CO2).
2. Procedure:
-
Culture fibroblasts in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency. Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Seed the fibroblasts in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for activity assays) at a desired density. Allow the cells to adhere overnight.
-
Prepare working solutions of this compound in culture medium from the stock solution. A final concentration of 2.5 µM is recommended based on published data.[1][4] Include a vehicle control (DMSO) at the same final concentration as the this compound treatment.
-
Aspirate the culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24-48 hours).[5]
-
After incubation, proceed with cell harvesting for downstream analysis (e.g., protein extraction for Western blotting or cell lysis for enzyme activity assays).
Protocol 2: Glucocerebrosidase (GCase) Activity Assay
1. Materials:
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate.
-
Cell lysis buffer (e.g., 0.25% sodium taurocholate, 0.1% Triton X-100 in citrate/phosphate buffer, pH 5.4).
-
Glycine-carbonate stop buffer (pH 10.7).
-
Fluorometer and 96-well black plates.
-
Protein quantification assay kit (e.g., BCA or Bradford).
2. Procedure:
-
After this compound treatment, wash the fibroblast monolayer with PBS and lyse the cells in the cell lysis buffer.
-
Determine the protein concentration of the cell lysates using a standard protein assay.
-
In a 96-well black plate, add a standardized amount of cell lysate (e.g., 10-20 µg of protein) to each well.
-
Prepare a reaction mixture containing the 4-MUG substrate in an appropriate buffer.
-
Initiate the enzymatic reaction by adding the 4-MUG solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding the glycine-carbonate stop buffer.
-
Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Calculate the GCase activity as nanomoles of substrate hydrolyzed per hour per milligram of protein and express it as a percentage of the activity in normal, untreated fibroblasts.[5]
Protocol 3: Quantification of Glucosylceramide
1. Materials:
-
Lipid extraction solvents (e.g., chloroform, methanol).
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system.
-
Internal standards for glucosylceramide.
2. Procedure:
-
Harvest the this compound treated and control fibroblasts.
-
Perform lipid extraction from the cell pellets using a suitable solvent system like chloroform:methanol.
-
Dry the lipid extracts under a stream of nitrogen.
-
Reconstitute the dried lipid extracts in an appropriate solvent for HPLC-MS/MS analysis.
-
Inject the samples into the HPLC-MS/MS system for the separation and quantification of glucosylceramide species.
-
Use internal standards to normalize for extraction efficiency and instrument response.
-
Quantify the amount of glucosylceramide and normalize it to the total protein or cell number.
Visualizations
Caption: Mechanism of this compound action on mutant GCase in Gaucher fibroblasts.
Caption: Experimental workflow for evaluating this compound in Gaucher fibroblasts.
References
- 1. Histone deacetylase inhibitors prevent the degradation and restore the activity of glucocerebrosidase in Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for LB-205 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Note: The compound "LB-205" is not widely referenced in publicly available scientific literature. These application notes are based on the properties of ILB® , a novel low molecular weight dextran sulphate currently under investigation for neurodegenerative diseases such as Amyotrophic Lateral sclerosis (ALS). It is presumed that "this compound" is an internal or alternative designation for this compound.
Introduction
This compound (hypothesized to be ILB®) is an investigational low molecular weight dextran sulphate (LMW-DS) with potential applications as a platform therapy for a range of acute and chronic neurodegenerative diseases.[1] Common pathogenic mechanisms in these disorders, including neuroinflammation, glutamate excitotoxicity, and deficits in neurotrophic signaling, present opportunities for broad-spectrum neuroprotective agents.[1][2] this compound is proposed to act by mobilizing and modulating the activity of endogenous heparin-binding growth factors (HBGFs), thereby activating the body's own repair and cell survival mechanisms.[1][2] These notes provide an overview of the proposed mechanism of action, a summary of available data, and detailed protocols for the application of this compound in relevant preclinical models of neurodegenerative disease.
Mechanism of Action
The primary mechanism of action of this compound is believed to be the mobilization and modulation of heparin-binding growth factors (HBGFs), most notably Hepatocyte Growth Factor (HGF).[1][3] By competing for binding sites on the extracellular matrix, this compound induces a pulse release of these growth factors into circulation.[1] This transient increase in bioavailable HGF and other HBGFs is thought to initiate a cascade of neuroprotective effects:
-
Activation of Neurotrophic Signaling: Released HGF binds to its receptor, c-Met, on neurons and glial cells, activating pro-survival signaling pathways such as PI3K/Akt and MAPK/ERK.[4][5] This promotes neuronal survival and may stimulate axonal regeneration.[5]
-
Modulation of Neuroinflammation: this compound and the growth factors it releases, such as HGF and Transforming Growth Factor-beta (TGF-β), have immunomodulatory properties.[1][6] They can suppress the activation of pro-inflammatory microglia and astrocytes and inhibit the production of inflammatory cytokines, thereby reducing chronic neuroinflammation that contributes to neuronal damage.[4][6][7]
-
Reduction of Glutamate Excitotoxicity: By restoring glutamate homeostasis, this compound may protect neurons from the excessive stimulation of glutamate receptors, a common pathway of neuronal death in many neurodegenerative conditions.[8][9]
-
Restoration of Bioenergetics: Preclinical studies suggest that this compound can restore mitochondrial function and improve brain energy metabolism, counteracting the energy crisis that often accompanies neurodegeneration.[8][10]
Below is a diagram illustrating the proposed signaling pathway for this compound.
Data Presentation
Quantitative data on the effects of this compound (ILB®) are primarily available from a preclinical model of severe traumatic brain injury (sTBI) in rats and from Phase II clinical trials in ALS patients. Data from classical neurodegenerative disease models (e.g., Alzheimer's or Parkinson's mouse models) are not yet available in the public domain.
Table 1: Preclinical Efficacy of this compound in a Rat sTBI Model Data summarized from Lazzarino et al., 2020 & 2022.[6][8][10]
| Parameter Measured | Model/System | Treatment Group | Outcome (Change vs. Untreated sTBI) | Day Post-Injury |
| Energy Metabolism | ||||
| ATP Concentration | Rat Brain Homogenate | This compound (5 mg/kg) | ↑ Significant Increase | 7 |
| ATP/ADP Ratio | Rat Brain Homogenate | This compound (5 mg/kg) | ↑ Significant Increase | 7 |
| Neuronal Integrity | ||||
| N-Acetylaspartate (NAA) | Rat Brain Homogenate | This compound (5 & 15 mg/kg) | ↑ Dose-dependent increase | 7 |
| Oxidative Stress | ||||
| Reduced Glutathione (GSH) | Rat Brain Homogenate | This compound (5 & 15 mg/kg) | ↑ Prevention of depletion | 7 |
| Malondialdehyde (MDA) | Rat Brain Homogenate | This compound (5 & 15 mg/kg) | ↓ Significant Decrease | 7 |
| Glutamate Homeostasis | ||||
| Glutamate (Glu) | Rat Brain Homogenate | This compound (5 mg/kg) | ↓ Significant Decrease | 7 |
| Glu/Gln Ratio | Rat Brain Homogenate | This compound (5 mg/kg) | ↓ Significant Decrease | 7 |
| Growth Factor Release | ||||
| Plasma HGF | Mouse Peripheral Blood | This compound (10 mg/kg, s.c.) | ↑ ~3-fold increase at 30 min | N/A |
Table 2: Clinical Trial Data of this compound in ALS Patients Data summarized from a Phase IIa open-label study (Logan et al., 2022).[3][11][12][13]
| Outcome Measure | Patient Population | Treatment Protocol | Result at Day 36 (vs. Baseline) |
| Functional Rating | |||
| ALSFRS-R Score | 13 ALS Patients | 1 mg/kg weekly s.c. for 5 weeks | ↑ Improved from 36.31 to 38.77 |
| Norris Rating Scale | 13 ALS Patients | 1 mg/kg weekly s.c. for 5 weeks | ↑ Improved from 70.61 to 77.85 |
| Biomarker | |||
| Plasma HGF | 13 ALS Patients | 1 mg/kg weekly s.c. for 5 weeks | ↑ Transient elevation post-injection |
Experimental Protocols
The following protocols provide a framework for evaluating the neuroprotective, anti-neuroinflammatory, and mechanistic properties of this compound in relevant in vitro and in vivo models.
Protocol 1: In Vitro Neuroprotection Against Glutamate Excitotoxicity
This protocol assesses the ability of this compound to protect neuronal cells from glutamate-induced cell death, a key mechanism in many neurodegenerative diseases.[9][14][15]
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Objective: To determine the dose-dependent neuroprotective effect of this compound.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (reconstituted in sterile PBS or water)
-
L-Glutamic acid
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL). Include a vehicle control (medium only). Incubate for 24 hours.
-
Induction of Excitotoxicity: Add L-Glutamic acid to each well to a final concentration known to induce ~50% cell death (e.g., 40 mM, to be optimized for your cell batch)[16], except for the untreated control wells.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the EC₅₀ of this compound's neuroprotective effect.
Protocol 2: In Vivo Assessment of Anti-Neuroinflammatory Effects
This protocol uses the lipopolysaccharide (LPS)-induced neuroinflammation model in mice to evaluate the anti-inflammatory properties of this compound.[4][17]
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Objective: To quantify the reduction in microglial and astrocyte activation in the brain following this compound treatment.
Materials:
-
C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
This compound solution for injection (subcutaneous or intraperitoneal)
-
Sterile saline
-
4% Paraformaldehyde (PFA) in PBS
-
Primary antibodies: anti-Iba1 (for microglia), anti-GFAP (for astrocytes)
-
Fluorescently-labeled secondary antibodies
-
Microscope for fluorescent imaging
Procedure:
-
Animal Grouping: Divide mice into four groups: (1) Vehicle + Saline, (2) Vehicle + LPS, (3) this compound + LPS, (4) this compound + Saline.
-
This compound Administration: Administer this compound (e.g., 1, 5, 15 mg/kg, s.c.) or vehicle daily for 3 days prior to LPS challenge.
-
Induction of Neuroinflammation: On day 4, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 0.5 mg/kg) or saline.
-
Tissue Collection: 24 hours after LPS injection, deeply anesthetize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Brain Processing: Post-fix brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection. Section the brains (e.g., 30 µm thickness) using a cryostat.
-
Immunohistochemistry (IHC):
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% normal donkey serum and 0.3% Triton X-100) for 1-2 hours.[1][6]
-
Incubate sections overnight at 4°C with primary antibodies against Iba1 (e.g., 1:1000) and GFAP (e.g., 1:1000).[1]
-
Wash sections with PBS and incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Mount sections on slides with a mounting medium containing DAPI.
-
-
Image Analysis: Capture images of specific brain regions (e.g., hippocampus, cortex) using a fluorescence or confocal microscope. Quantify the fluorescence intensity or the number and morphology of Iba1-positive and GFAP-positive cells.
Protocol 3: Mechanistic Assay - HGF Release from Cultured Cells
This protocol provides a method to quantify the release of HGF from cultured cells upon treatment with this compound.
-
Cell Line: Human umbilical vein endothelial cells (HUVECs) or similar cell lines known to produce and store HGF.
-
Objective: To confirm and quantify the ability of this compound to induce HGF release.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
24-well cell culture plates
-
This compound solution
-
Human HGF ELISA kit
Procedure:
-
Cell Seeding: Seed HUVECs into a 24-well plate and grow to confluence.
-
Starvation: Once confluent, replace the growth medium with a serum-free basal medium and incubate for 4-6 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µg/mL) in fresh basal medium. Include an untreated control.
-
Supernatant Collection: At various time points (e.g., 10, 30, 60 minutes), collect the cell culture supernatant.
-
Centrifugation: Centrifuge the collected supernatant at 1,000 x g for 10 minutes to remove any cellular debris.
-
HGF Quantification (ELISA):
-
Perform the Human HGF ELISA according to the manufacturer's instructions.
-
Use the collected supernatants as samples.
-
Generate a standard curve using the provided HGF standards.
-
-
Data Analysis: Calculate the concentration of HGF (in pg/mL or ng/mL) in each sample based on the standard curve. Plot the HGF concentration against time and this compound dose.
Logical Relationships and Therapeutic Rationale
The therapeutic strategy for using this compound in neurodegenerative diseases is based on a multi-pronged approach that leverages the body's endogenous repair mechanisms. The following diagram illustrates the logical flow from the core pathology of neurodegeneration to the proposed therapeutic intervention with this compound.
References
- 1. Frontiers | The mechanism of action of a novel neuroprotective low molecular weight dextran sulphate: New platform therapy for neurodegenerative diseases like Amyotrophic Lateral Sclerosis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of caffeine in MPTP model of Parkinson's disease: A (13)C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Alzheimer’s disease: Definition, natural history, and diagnostic criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Dual Role of HGF-ERK Signaling in IL6/HGF-induced Hepatocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ILB®, a Low Molecular Weight Dextran Sulphate, Restores Glutamate Homeostasis, Amino Acid Metabolism and Neurocognitive Functions in a Rat Model of Severe Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical trials of new drugs for Alzheimer disease: a 2020–2023 update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Low Molecular Weight Dextran Sulfate (ILB®) Administration Restores Brain Energy Metabolism Following Severe Traumatic Brain Injury in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An update on immune-based alpha-synuclein trials in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Estimating the preclinical Alzheimer's disease course with multimodal data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An in vitro model for assessment of the biological activity of hepatocyte growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Dextran sulfate sodium inhibits amyloid-β oligomer binding to cellular prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gene Expression Regulation Using LB-205, a Putative Protein Phosphatase 2A (PP2A) Inhibitor
Introduction
LB-205 is a novel small molecule inhibitor of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase that acts as a tumor suppressor by negatively regulating multiple oncogenic signaling pathways. Inhibition of PP2A by compounds such as LB-100 has been shown to sensitize cancer cells to chemotherapy and radiation by promoting the phosphorylation and activation of various signaling proteins. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study the regulation of gene expression in cancer cells. By modulating the phosphorylation status of key signaling molecules, this compound serves as a powerful tool to investigate the intricate networks that govern transcriptional activity and cellular responses.
Mechanism of Action
This compound is a water-soluble, competitive inhibitor of the PP2A catalytic subunit. By binding to the active site of PP2A, this compound prevents the dephosphorylation of its substrate proteins. This leads to the hyperphosphorylation and sustained activation of several key kinases and their downstream effectors, which in turn modulate the activity of transcription factors and regulate the expression of genes involved in cell cycle progression, apoptosis, and stress responses. The paradoxical activation of oncogenic signaling by PP2A inhibition can lead to cellular stress and apoptosis in cancer cells.[1][2]
Key Signaling Pathways Affected by this compound
The inhibition of PP2A by this compound is expected to impact several critical signaling pathways that converge on the regulation of gene expression. Understanding these pathways is crucial for designing and interpreting experiments.
-
MAPK/ERK Pathway: PP2A is a known negative regulator of the MAPK/ERK pathway. Inhibition by this compound would lead to increased phosphorylation of MEK and ERK, resulting in the activation of transcription factors such as c-Fos and c-Jun, which regulate genes involved in cell proliferation and survival.
-
PI3K/Akt/mTOR Pathway: PP2A dephosphorylates and inactivates Akt. Therefore, this compound treatment is expected to increase Akt phosphorylation, leading to the activation of the mTORC1 signaling pathway.[3] This pathway controls protein synthesis and cell growth through the phosphorylation of downstream targets like S6K and 4E-BP1.[4]
-
Bcl-2 Family Protein Regulation: The phosphorylation status of Bcl-2 family proteins is a critical determinant of apoptosis.[5] PP2A can dephosphorylate Bcl-2, and its inhibition can lead to hyperphosphorylation of Bcl-2 family members, altering their anti-apoptotic or pro-apoptotic functions.[5][6] This can, in turn, affect the expression of genes involved in the apoptotic cascade.
-
Caspase-9 Activation: Caspase-9, a key initiator caspase in the intrinsic apoptotic pathway, is regulated by phosphorylation at multiple sites by kinases such as PKA and Akt, which can inhibit its activity.[7][8][9] As PP2A can counteract these phosphorylation events, its inhibition by this compound may indirectly influence caspase-9 activity and the subsequent apoptotic signaling.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments designed to characterize the effects of this compound on gene expression and related cellular processes. These are representative examples to guide researchers in their data presentation.
Table 1: Effect of this compound on the Phosphorylation of Key Signaling Proteins
| Target Protein | Treatment | Fold Change in Phosphorylation (vs. Control) | p-value |
| p-ERK1/2 (T202/Y204) | This compound (1 µM) | 3.5 ± 0.4 | <0.01 |
| p-Akt (S473) | This compound (1 µM) | 4.2 ± 0.6 | <0.01 |
| p-S6K (T389) | This compound (1 µM) | 2.8 ± 0.3 | <0.05 |
| p-Bcl-2 (S70) | This compound (1 µM) | 2.1 ± 0.2 | <0.05 |
| p-Caspase-9 (S196) | This compound (1 µM) | 1.8 ± 0.3 | <0.05 |
Table 2: Modulation of Gene Expression by this compound in Cancer Cells (qRT-PCR)
| Gene | Treatment | Fold Change in mRNA Expression (vs. Control) | p-value |
| c-Fos | This compound (1 µM) | 5.1 ± 0.7 | <0.01 |
| c-Jun | This compound (1 µM) | 4.3 ± 0.5 | <0.01 |
| BIM | This compound (1 µM) | 3.7 ± 0.4 | <0.01 |
| PUMA | This compound (1 µM) | 2.9 ± 0.3 | <0.05 |
| Cyclin D1 | This compound (1 µM) | -2.5 ± 0.3 | <0.05 |
Table 3: Effect of this compound on Cell Viability and Apoptosis
| Cell Line | Treatment | IC50 (µM) | % Apoptotic Cells (Annexin V+) |
| Glioblastoma (U251) | This compound (48h) | 8.2 | 35.4 ± 4.1 |
| Colon Cancer (HT-29) | This compound (48h) | 6.5 | 42.1 ± 5.3 |
| Non-cancerous (Fibroblast) | This compound (48h) | > 50 | 5.2 ± 1.1 |
Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Phosphorylation
This protocol details the procedure for assessing the effect of this compound on the phosphorylation status of target proteins in a selected signaling pathway.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., U251 glioblastoma cells) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., anti-p-ERK1/2, anti-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol describes how to measure changes in the mRNA levels of target genes in response to this compound treatment.
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
RNA Extraction:
-
Wash the cells with PBS and lyse them directly in the well using 1 mL of TRIzol reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qRT-PCR:
-
Prepare the reaction mixture containing cDNA, SYBR Green master mix, and gene-specific primers for the target genes (e.g., c-Fos, BIM) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qRT-PCR using a real-time PCR system with the following typical cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
Include a melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group.
-
Determine the fold change in gene expression using the 2^(-ΔΔCt) method.
-
Protocol 3: Cell Viability and Apoptosis Assays
This protocol outlines methods to assess the functional consequences of this compound treatment on cell survival and programmed cell death.
-
Cell Viability (MTT or CCK-8 Assay):
-
Plate cells in a 96-well plate at a density of 5,000 cells/well.
-
After 24 hours, treat the cells with a serial dilution of this compound for 48 or 72 hours.
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells in a 6-well plate with this compound at the desired concentration (e.g., IC50) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for studying this compound.
Caption: Logical flow from this compound to cellular response.
References
- 1. [PDF] Targeting PP2A for cancer therapeutic modulation | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. PP2A regulatory subunit PP2A-B' counteracts S6K phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyperphosphorylation of BCL-2 family proteins underlies functional resistance to venetoclax in lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Natively Disordered Loop of Bcl-2 Undergoes Phosphorylation-Dependent Conformational Change and Interacts with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphorylation by protein kinase A disassembles the caspase-9 core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of cell death protease caspase-9 by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LB-205 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LB-205 in in vitro settings. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed protocols to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the dopamine D2 and D3 receptors. Its mechanism of action involves blocking the signaling pathways associated with these receptors, which are implicated in various neurological and psychiatric conditions. In in vitro models, this compound is expected to modulate downstream signaling cascades regulated by D2/D3 receptor activity.
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For a novel cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. A sensible starting point, based on the in vitro activity of similar benzamide compounds, would be to test a wide range of concentrations from 1 nM to 10 µM. This range will help in identifying the half-maximal inhibitory concentration (IC50) and assessing potential cytotoxicity at higher concentrations.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in your experimental wells is consistent across all conditions and does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q4: How long should I expose my cells to this compound?
A4: The optimal exposure time is dependent on the specific cell type and the biological question being addressed. For signaling pathway studies, a short exposure of 30 minutes to a few hours may be sufficient. For experiments assessing cell proliferation or viability, a longer incubation of 24 to 72 hours is generally required. It is recommended to perform a time-course experiment to determine the most appropriate duration for your specific assay.
Troubleshooting Guide
Q1: I am not observing any effect of this compound on my cells. What could be the reason?
A1: There are several potential reasons for a lack of response:
-
Receptor Expression: Confirm that your cell line expresses dopamine D2 or D3 receptors at a sufficient level. This can be verified by qPCR, Western blot, or flow cytometry.
-
Concentration Range: The concentrations tested may be too low. Consider extending the dose-response curve to higher concentrations.
-
Compound Activity: Ensure the integrity of your this compound stock. Prepare a fresh dilution from a new aliquot.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the biological effect. Consider alternative or more sensitive readout methods.
Q2: I am observing significant cell death even at low concentrations of this compound. What should I do?
A2: High cytotoxicity can be addressed by:
-
Reducing Exposure Time: Shorten the incubation period to a point where the specific effects of this compound can be observed without widespread cell death.
-
Lowering Concentration Range: Shift your dose-response experiment to a lower concentration range (e.g., picomolar to nanomolar).
-
Checking Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not contributing to the observed cytotoxicity.
-
Assessing Cell Health: Confirm that the cells are healthy and not overly confluent before starting the experiment.
Q3: My dose-response data is not consistent between experiments. How can I improve reproducibility?
A3: To enhance reproducibility:
-
Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and growth conditions.
-
Precise Pipetting: Use calibrated pipettes and proper techniques to ensure accurate dilutions and additions of this compound.
-
Automated Dispensers: For high-throughput screening, consider using automated liquid handlers for greater precision.
-
Include Proper Controls: Always include vehicle-only controls and positive controls (if available) in every experiment.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A common approach is a 1:3 or 1:10 dilution series.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Receptor Expression (D2/D3) | Exposure Time (hours) | IC50 (nM) |
| SH-SY5Y | High | 48 | 25.3 |
| HEK293 (D2-transfected) | High (D2) | 48 | 15.8 |
| HEK293 (Wild-Type) | None | 48 | > 10,000 |
| PC-12 | Moderate | 72 | 150.7 |
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Postulated signaling pathway of this compound.
Common issues with LB-205 solubility and stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of LB-205, a pan-inhibitor of class I and class II histone deacetylases (HDACs). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent, zinc-dependent pan-inhibitor of class I and class II histone deacetylases (HDACs).[1][2] It has demonstrated a longer biological half-life in vivo compared to other HDAC inhibitors like SAHA.[2] Its chemical formula is C19H22N2O2S.[1]
Q2: What is the primary mechanism of action for this compound?
A2: this compound functions by inhibiting the enzymatic activity of histone deacetylases. HDACs are responsible for removing acetyl groups from lysine residues on histones and other proteins, which plays a crucial role in the regulation of gene expression. By inhibiting HDACs, this compound can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene transcription.[2]
Q3: In what solvent is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For experimental use, it is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.
Q4: How should this compound be stored?
A4: For long-term storage, this compound should be stored at -20°C for months to years. For short-term storage (days to weeks), it can be kept at 0-4°C.[1] It is advisable to store the compound in a dry, dark environment to prevent degradation.[1] Stock solutions in DMSO should also be stored at -20°C or below.[1]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer During Experiments
Possible Cause: The most common cause of precipitation is the poor aqueous solubility of many small molecule inhibitors, including those in the HDAC inhibitor class. When a concentrated DMSO stock of this compound is diluted into an aqueous buffer for an experiment, the final concentration of the compound may exceed its solubility limit in the aqueous environment, even with a small percentage of DMSO present.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible while still maintaining the solubility of this compound. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated in most cell-based assays.
-
Test Different Aqueous Buffers: The pH and composition of the buffer can influence the solubility of small molecules. If you are observing precipitation, consider testing alternative buffers with different pH values or ionic strengths.
-
Use a Surfactant: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically at concentrations of 0.01% to 0.1%), can help to increase the solubility of hydrophobic compounds in aqueous solutions.
-
Prepare Fresh Dilutions: Do not store diluted aqueous solutions of this compound for extended periods. Prepare fresh dilutions from your DMSO stock solution immediately before each experiment.
Experimental Workflow for Solubility Testing:
Caption: Workflow for determining the optimal solubility conditions for this compound.
Issue 2: Loss of this compound Activity or Suspected Degradation Over Time
Possible Cause: The chemical stability of small molecules can be compromised by several factors, including improper storage, repeated freeze-thaw cycles of stock solutions, and exposure to light or air (oxidation). The chemical structure of this compound contains moieties that could be susceptible to degradation.
Troubleshooting Steps:
-
Proper Stock Solution Handling:
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot your concentrated DMSO stock solution into single-use volumes and store them at -20°C or -80°C.
-
Use Anhydrous DMSO: Moisture in DMSO can facilitate the degradation of dissolved compounds. Use high-purity, anhydrous DMSO to prepare your stock solutions.
-
Protect from Light: Store stock solutions in amber-colored vials or in the dark to prevent photodegradation.
-
-
Assess Compound Integrity:
-
If you suspect degradation, you can assess the integrity of your this compound stock. This can be done by comparing its activity in a reliable assay (e.g., an in vitro HDAC activity assay) with a fresh, unopened vial of the compound.
-
For a more detailed analysis, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of degradation products.
-
Signaling Pathway for HDAC Inhibition:
References
Technical Support Center: Minimizing Small Molecule Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with compound-induced toxicity in cell culture experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: My cells are showing signs of toxicity (e.g., rounding, detachment, decreased viability) after treatment with my test compound. What are the initial troubleshooting steps?
A1: When observing signs of toxicity, it is crucial to systematically evaluate several factors:
-
Compound Concentration: The concentration of your test compound may be too high for your specific cell line. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) and a non-toxic working concentration. A broad range of concentrations (e.g., 0.1 µM to 50 µM) should be tested initially.[1]
-
Solvent Toxicity: The solvent used to dissolve your compound, most commonly dimethyl sulfoxide (DMSO), can be toxic to cells at high concentrations. Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%, to avoid solvent-induced toxicity.[1] Always include a vehicle control (medium with the same concentration of solvent as the treated wells) in your experiments.
-
Compound Stability and Solubility: Ensure your small molecule is fully dissolved and stable in your culture medium. Precipitated compound can lead to inconsistent results and direct physical damage to cells.[2] It is advisable to prepare fresh working solutions from a concentrated stock for each experiment to avoid degradation.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to the same compound. Research the characteristics of your specific cell line to understand its tolerance and potential off-target effects.
Q2: How can I differentiate between on-target and off-target toxicity of my small molecule inhibitor?
A2: Distinguishing between on-target and off-target effects is a critical step in drug development. Here are some strategies:
-
Use the Lowest Effective Concentration: Employ the lowest concentration of the inhibitor that still elicits the desired on-target effect. This minimizes the likelihood of engaging off-target molecules.[3]
-
Control Cell Lines: Test the inhibitor in cell lines that do not express the target protein. If the toxic effects persist, it suggests off-target activity.[3]
-
Structurally Different Inhibitors: Utilize inhibitors with different chemical structures that target the same protein. If they produce the same phenotype, it strengthens the evidence for on-target activity.[3]
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing the target protein. If this mitigates the toxicity, it points to an on-target effect.
Q3: What are the best practices for preparing and storing small molecule stock solutions?
A3: Proper handling of small molecules is essential for reproducible results.[2]
-
Solvent Selection: Use a high-quality, anhydrous solvent in which your compound is highly soluble. DMSO is a common choice, but its potential for toxicity must be managed.[1]
-
Stock Solution Concentration: Prepare a highly concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to the final cell culture.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[1] Store aliquots at -20°C or -80°C, protected from light.
-
Record Keeping: Meticulously record the compound details, including lot number, product number, and molecular structure, in a laboratory notebook when a new product is opened.[2]
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during your cell culture experiments.
| Problem | Possible Cause | Recommended Solution |
| High cell death at desired inhibitory concentration. | The compound concentration is too high for the specific cell line. | Perform a dose-response curve to determine the IC50 value and a non-toxic working concentration. Consider a lower concentration for a longer exposure time.[1] |
| The cell line is particularly sensitive to the compound's mechanism of action or off-target effects. | Investigate the expression and activity of the target pathway in your cell line to ensure it is a relevant model.[1] | |
| The final solvent (e.g., DMSO) concentration is too high. | Ensure the final DMSO concentration is below 0.1%. Prepare intermediate dilutions of your stock solution in culture medium to minimize the volume of DMSO added.[1] | |
| Inconsistent results between experiments. | Instability of the stock solution due to improper storage or multiple freeze-thaw cycles. | Always use freshly prepared working solutions from single-use aliquots of the stock solution.[1] |
| Variability in cell density at the time of treatment. | Ensure consistent cell seeding density and allow cells to reach a logarithmic growth phase before adding the compound.[1] | |
| Precipitation of the compound in the culture medium. | Poor solubility of the compound in the aqueous culture medium. | Check the solubility information for your compound. Consider using a different solvent or a lower final concentration. The use of detergents or bovine serum albumin (BSA) can sometimes help to reduce aggregation.[4] |
Section 3: Experimental Protocols
Protocol 1: Determining Cell Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[3]
-
Compound Treatment: Treat cells with a serial dilution of your test compound. Include a vehicle control (medium with the highest concentration of solvent used) and a positive control for toxicity. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1][3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Assessing Cytotoxicity with the Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.[3]
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[3]
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.[3]
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[3]
Section 4: Signaling Pathways and Workflows
Signaling Pathway of Caspase-8 Dependent Apoptosis
Many cytotoxic compounds induce programmed cell death, or apoptosis. Caspase-8 is a key initiator caspase in the extrinsic apoptotic pathway.[5] Its activation can be a primary mechanism of drug-induced toxicity.
Caption: Extrinsic apoptosis pathway initiated by caspase-8 activation.
Experimental Workflow for Toxicity Assessment
A systematic workflow is essential for accurately assessing the toxicity of a new compound.
Caption: A typical workflow for evaluating compound toxicity in cell culture.
Section 5: Considerations for COLO 205 Cell Line
The COLO 205 cell line, derived from a human colon adenocarcinoma, is a commonly used model in cancer research. When working with this cell line, consider the following:
-
Growth Characteristics: COLO 205 cells grow as a mixture of adherent and suspension cells.[6] This can affect how you perform assays and change media. Floating cells should be collected by centrifugation along with adherent cells for passaging and analysis.[6]
-
Culture Medium: The recommended medium for COLO 205 cells is RPMI-1640 supplemented with 10% fetal bovine serum.
-
Toxicity Studies: COLO 205 cells have been used in studies evaluating the toxicity of chemotherapeutic agents like doxorubicin.[7] They are also sensitive to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), making them suitable for apoptosis studies.[8][9]
By following these guidelines and protocols, researchers can better manage and interpret the toxic effects of small molecules in their cell culture experiments, leading to more reliable and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-8 in inflammatory diseases: a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. researchgate.net [researchgate.net]
- 8. COLO 205 Cell Line - Creative Biogene [creative-biogene.com]
- 9. Colo-205 Cells [cytion.com]
Technical Support Center: Interpreting Unexpected Results from LB-205 Experiments
Welcome to the technical support center for LB-205, a novel antibody-drug conjugate (ADC) targeting the CD205 receptor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to offer troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an antibody-drug conjugate that selectively targets CD205, a C-type lectin receptor expressed on the surface of various cancer cells.[1] The mechanism involves the antibody component of this compound binding to the CD205 receptor on the tumor cell surface. Following binding, the this compound-CD205 complex is internalized by the cell through endocytosis.[1] Once inside the cell, the cytotoxic payload is released from the antibody, leading to cell death.[2]
Q2: In which cancer types is CD205 expressed?
A2: CD205 has been found to be expressed in a variety of solid tumors and hematological malignancies. Expression has been observed in triple-negative breast cancer, pancreatic cancer, bladder cancer, and non-Hodgkin lymphoma.[1] However, the expression can be heterogeneous both between and within tumor types.[1]
Q3: My in vitro cytotoxicity assay with this compound shows a higher IC50 value than expected. What are the potential reasons?
A3: A higher-than-expected IC50 value, indicating reduced potency, can be due to several factors:
-
Low or absent CD205 expression: The target cell line may have low or no surface expression of the CD205 receptor. It is crucial to verify CD205 expression levels in your cell line using methods like flow cytometry or western blotting.
-
Impaired ADC internalization: Even with adequate receptor expression, the cell line might have a defect in the endocytic pathway, preventing the efficient internalization of the this compound-CD205 complex.[3]
-
Drug efflux pumps: The cancer cells may overexpress multidrug resistance pumps (e.g., MDR1, MRP1) that actively transport the cytotoxic payload out of the cell before it can exert its effect.[4]
-
Payload resistance: The cells might have intrinsic or acquired resistance to the specific class of cytotoxic payload delivered by this compound.[5][6]
-
Linker instability or inefficient cleavage: Issues with the linker connecting the antibody and the payload can affect the release of the cytotoxic agent within the cell.
Q4: I am observing toxicity in my CD205-negative control cell line. What could be the cause?
A4: Toxicity in a CD205-negative cell line suggests off-target effects, which could be due to:
-
"Bystander effect": If you are co-culturing CD205-positive and -negative cells, the payload released from the targeted cells can diffuse and kill neighboring non-targeted cells.[7][8][9]
-
Off-target uptake: The ADC may be taken up by cells through non-specific mechanisms, such as pinocytosis, especially at high concentrations.[10]
-
Premature payload release: Instability of the linker in the culture medium can lead to the premature release of the cytotoxic payload, causing non-specific toxicity.[11]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure accurate and consistent cell counting and seeding density across all wells. Use a multichannel pipette for cell seeding to minimize variability. |
| Cell Clumping | Ensure a single-cell suspension before seeding by gentle pipetting or passing through a cell strainer. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment. Ensure thorough mixing of all reagents. |
Issue 2: No Correlation Between CD205 Expression and this compound Sensitivity
| Potential Cause | Recommended Action |
| CD205 Internalization Rate | Different cell lines may internalize the CD205 receptor at different rates. Perform a CD205 internalization assay to confirm that the receptor is being endocytosed upon this compound binding. |
| Subcellular Trafficking | The this compound-CD205 complex may be trafficked to a cellular compartment where the payload cannot be efficiently released or reach its target. Investigate the subcellular localization of this compound using immunofluorescence. |
| Payload Target Expression/Activity | The cellular target of the cytotoxic payload may be mutated or expressed at low levels in the resistant cells. |
| Activation of Pro-survival Pathways | The resistant cells may have upregulated pro-survival signaling pathways that counteract the cytotoxic effect of the payload. |
Data Presentation
Table 1: Hypothetical this compound In Vitro Cytotoxicity Data
| Cell Line | Cancer Type | CD205 Expression (Mean Fluorescence Intensity) | This compound IC50 (pM) |
| Panc-1 | Pancreatic | 850 | 150 |
| MDA-MB-231 | Breast (TNBC) | 1200 | 95 |
| T24 | Bladder | 600 | 250 |
| Jurkat | Leukemia | 20 | >10,000 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C and 5% CO2.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.
-
Solubilization: Add solubilization solution to each well and incubate overnight in the dark.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 2: CD205 Internalization Assay (Flow Cytometry)
-
Cell Preparation: Harvest cells and resuspend in ice-cold FACS buffer.
-
Antibody Incubation: Incubate the cells with a fluorescently labeled anti-CD205 antibody (or this compound if labeled) on ice for 30 minutes to label surface receptors.
-
Internalization Induction: Shift the cells to 37°C to allow for internalization. Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).
-
Stripping of Surface Signal: At each time point, stop internalization by placing the cells on ice. Add an acid wash buffer to strip the remaining surface-bound antibody.
-
Data Acquisition: Analyze the cells by flow cytometry to measure the internalized fluorescence signal.
Visualizations
References
- 1. Targeting CD205 with the antibody drug conjugate MEN1309/OBT076 is an active new therapeutic strategy in lymphoma models | Haematologica [haematologica.org]
- 2. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altered expression and endocytic function of CD205 in human dendritic cells, and detection of a CD205–DCL-1 fusion protein upon dendritic cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Improving the In Vivo Half-Life of LB-205
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to extend the biological half-life of the hypothetical small molecule kinase inhibitor, LB-205.
Frequently Asked Questions (FAQs)
Q1: What is the typical in vivo half-life of this compound in preclinical models?
A1: In typical preclinical rodent models (e.g., BALB/c or C57BL/6 mice), the unmodified this compound molecule exhibits a short biological half-life, generally less than two hours. This necessitates frequent administration to maintain therapeutic concentrations.
Q2: What are the primary mechanisms responsible for the rapid clearance of this compound?
A2: The short half-life of this compound is attributed to two main factors:
-
Rapid Hepatic Metabolism: this compound is susceptible to metabolism by cytochrome P450 enzymes in the liver.
-
Renal Clearance: The relatively small molecular size and hydrophilic nature of this compound and its metabolites lead to efficient filtration and excretion by the kidneys.
Q3: What are the most common strategies to extend the half-life of a small molecule like this compound?
A3: Several strategies can be employed to improve the in vivo half-life of small molecules:
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains increases the molecule's hydrodynamic radius, which can reduce renal clearance.[1][2][3]
-
Structural Modification: Altering the chemical structure of this compound can block sites of metabolism or increase binding to plasma proteins.[4][5]
-
Formulation Strategies: Developing advanced formulations, such as liposomal encapsulation or subcutaneous oil-based depots, can control the release of the drug.[6][7]
-
Increasing Plasma Protein Binding: Enhancing the affinity of this compound for plasma proteins like albumin can create a circulating reservoir of the drug, reducing its free fraction available for clearance.[8][9][10]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments aimed at improving the half-life of this compound.
Issue 1: PEGylated this compound shows minimal improvement in half-life.
| Possible Causes | Troubleshooting Steps |
| Suboptimal PEG Size | Synthesize and test a range of PEG sizes (e.g., 5 kDa, 10 kDa, 20 kDa) to find the optimal balance between increased size and retained biological activity. |
| Linker Instability | If using a cleavable linker, it may be too labile in vivo. Consider using a more stable linker or a permanent PEG conjugation strategy.[] |
| Steric Hindrance | The PEG chain may be sterically hindering the interaction of this compound with its target.[12] Confirm the biological activity of the PEGylated conjugate with in vitro assays. |
Issue 2: A structurally modified analog of this compound has improved metabolic stability in vitro but not in vivo.
| Possible Causes | Troubleshooting Steps |
| Alternative Metabolic Pathways | The modification may have blocked one metabolic pathway, but the molecule is now being cleared by another. Perform metabolite identification studies in vivo to understand the new clearance mechanisms. |
| Poor Pharmacokinetics | The analog may have poor absorption or distribution properties. Conduct a full pharmacokinetic study to assess parameters like bioavailability and volume of distribution. |
| High Renal Clearance | Despite improved metabolic stability, the analog might still be rapidly cleared by the kidneys. Consider strategies to increase its size or plasma protein binding. |
Issue 3: Increased plasma protein binding does not translate to a longer half-life.
| Possible Causes | Troubleshooting Steps |
| Rapid Dissociation | The binding to plasma proteins may be weak and readily reversible. Aim for modifications that increase the binding affinity. |
| Tissue Distribution | The drug may be rapidly distributing to tissues, leading to a large volume of distribution and a shorter-than-expected half-life.[13][14] Assess tissue distribution in your pharmacokinetic studies. |
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in Mice
| Compound | Dose (mg/kg) | Route | Half-Life (t½) (h) | AUC (ng·h/mL) | Clearance (mL/min/kg) |
| Unmodified this compound | 10 | IV | 1.8 | 1,200 | 138 |
| This compound-PEG (10 kDa) | 10 | IV | 8.5 | 5,800 | 28 |
| This compound Analog (Metabolically Stable) | 10 | IV | 4.2 | 3,100 | 53 |
| This compound in Liposomal Formulation | 10 | IV | 15.3 | 9,500 | 17 |
AUC: Area under the curve
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for assessing the pharmacokinetic profile of this compound and its analogs.[15][16][17]
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Group 1: Unmodified this compound (intravenous administration)
-
Group 2: Modified this compound (intravenous administration)
-
Group 3: Unmodified this compound (oral administration)
-
Group 4: Modified this compound (oral administration)
-
-
Dosing:
-
IV: Administer a single bolus dose (e.g., 10 mg/kg) via the tail vein.
-
PO: Administer a single dose via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 30-50 µL) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via saphenous vein puncture.
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life, AUC, clearance, and volume of distribution using non-compartmental analysis.[18][19]
Visualizations
References
- 1. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 2. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of plasma protein and tissue binding on the biologic half‐life of drugs | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 12. pharmtech.com [pharmtech.com]
- 13. Pharmacokinetic effects of altered plasma protein binding of drugs in renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 17. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. derangedphysiology.com [derangedphysiology.com]
Addressing resistance to LB-205 treatment in cancer cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering resistance to the novel mTORC1/2 inhibitor, LB-205, in cancer cells.
Troubleshooting Guides
This section addresses specific experimental issues in a step-by-step format.
Problem 1: Decreased Sensitivity to this compound in Cell Viability Assays
You've observed a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cancer cell line over time.
-
Initial Assessment: First, confirm the resistance by comparing the IC50 of the current cell passage to the parental, sensitive cell line. A persistent and significant increase in the IC50 value is indicative of acquired resistance.[1] It's also crucial to ensure the integrity of your cell line through short tandem repeat (STR) profiling and test for mycoplasma contamination, as these factors can influence experimental outcomes.[2]
-
Investigating the Mechanism: The table below outlines potential causes and the experimental steps to identify the underlying resistance mechanism.
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Valid |
| Target Alteration | Sanger or Next-Generation Sequencing (NGS) of the mTOR gene in resistant and parental cells. | Identification of mutations, such as a gatekeeper mutation (e.g., F2108L), in the resistant cell line that are absent in the parental line.[3] |
| Bypass Pathway Activation | Western Blot Analysis of key signaling proteins in the MAPK/ERK pathway (e.g., p-ERK, p-MEK) and PI3K/Akt pathway (p-Akt) after this compound treatment. | Increased or sustained phosphorylation of proteins like p-ERK in the resistant cells despite mTOR inhibition, indicating pathway reactivation.[4][5][6] |
| Increased Drug Efflux | Quantitative PCR (qPCR) or Western Blot to measure the expression of ABC transporter genes, particularly ABCB1 (MDR1/P-glycoprotein). | Upregulation of ABCB1 gene and/or P-glycoprotein expression in the resistant cell line compared to the sensitive parental line.[7][8] |
| Rhodamine 123 Efflux Assay using flow cytometry. | Decreased intracellular accumulation of Rhodamine 123 (a P-gp substrate) in resistant cells, which can be reversed by a P-gp inhibitor like verapamil. |
Problem 2: Ineffective mTOR Pathway Inhibition (Phospho-S6 levels remain high)
Despite treating with this compound at its established IC50, you do not observe the expected decrease in the phosphorylation of downstream mTOR targets like S6 ribosomal protein (p-S6).
-
Initial Assessment: Verify the activity of your this compound compound. Test it on a sensitive control cell line to ensure it is not degraded. Also, confirm the antibody used for detecting p-S6 is working correctly.
-
Investigating the Mechanism:
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Valid |
| mTOR Gatekeeper Mutation | Sanger/NGS Sequencing of the mTOR kinase domain. | Identification of a mutation that prevents this compound from binding effectively to its target.[3] |
| Rapid Feedback Loop Activation | Time-Course Western Blot Analysis. Treat cells with this compound and collect lysates at multiple time points (e.g., 0, 1, 4, 8, 24 hours). Probe for p-Akt, p-ERK, and p-S6. | An initial decrease in p-S6 followed by a rapid rebound. This may be accompanied by an increase in p-Akt (due to loss of S6K-mediated negative feedback to PI3K) or p-ERK.[6][9][10] |
| Drug Efflux | Western Blot for P-glycoprotein (P-gp). Co-treat resistant cells with this compound and a P-gp inhibitor (e.g., verapamil or cyclosporine A) and measure p-S6 levels. | P-gp expression is high in resistant cells. The addition of a P-gp inhibitor restores this compound's ability to decrease p-S6 levels.[11][12] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hypothesized mechanisms of acquired resistance to this compound?
A1: Acquired resistance to mTOR inhibitors like this compound typically falls into three main categories:
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways, such as the MAPK/ERK pathway, to circumvent the mTOR blockade and maintain proliferative signals.[4][5]
-
Alteration of the Drug Target: Genetic mutations can arise in the kinase domain of mTOR, which may prevent this compound from binding effectively, rendering it inactive.[3][13]
-
Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp), which function as pumps to actively remove this compound from the cell, reducing its intracellular concentration and efficacy.[7][8][11]
Q2: How can I experimentally develop an this compound-resistant cancer cell line?
A2: You can generate a resistant cell line by continuously exposing the parental (sensitive) cell line to gradually increasing concentrations of this compound over several months.[1][14]
-
Step 1 (Initial Exposure): Begin by treating the parental cells with this compound at a concentration equal to or slightly below their IC50.
-
Step 2 (Dose Escalation): Once the cells have adapted and are growing steadily, gradually increase the this compound concentration. This is typically done in a stepwise manner, allowing the cells to recover and proliferate at each new concentration.[2]
-
Step 3 (Confirmation): Periodically perform cell viability assays to determine the new IC50. A significant and stable increase in the IC50 value confirms the development of a resistant line.
-
Step 4 (Cryopreservation): It is critical to cryopreserve vials of the resistant cell line at different passage numbers to ensure reproducibility.[2]
Q3: My data suggests MAPK/ERK pathway activation is conferring resistance. What are my options?
A3: If resistance is mediated by the MAPK/ERK pathway, a combination therapy approach is a rational strategy. Combining this compound with a MEK inhibitor (like trametinib or selumetinib) can simultaneously block both the primary mTOR pathway and the escape pathway, potentially leading to a synergistic anti-tumor effect.[6]
Q4: How do I confirm that P-glycoprotein (P-gp) is responsible for this compound resistance?
A4: To confirm P-gp-mediated resistance, you should demonstrate both increased P-gp expression and function.
-
Expression: Use qPCR or Western Blot to show higher levels of ABCB1 mRNA or P-gp protein in your resistant cells compared to parental cells.[8]
-
Function: Perform a functional assay, such as a Rhodamine 123 or Calcein-AM efflux assay. More importantly, show that resistance to this compound can be reversed by co-treatment with a known P-gp inhibitor (e.g., verapamil, cyclosporine A, or tariquidar).[11][12] If the IC50 of this compound decreases significantly in the presence of the P-gp inhibitor, it strongly implicates P-gp in the resistance mechanism.
Quantitative Data Summary
The following tables present hypothetical data from experiments comparing a sensitive parental cell line (Parental) to a derived this compound resistant cell line (this compound-R).
Table 1: Cell Viability (IC50) in Response to this compound and Combination Treatments
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental | This compound | 25 ± 3 | - |
| This compound-R | This compound | 850 ± 45 | 34.0 |
| This compound-R | This compound + Verapamil (1 µM) | 45 ± 5 | 1.8 |
| This compound-R | This compound + MEK Inhibitor (10 nM) | 30 ± 4 | 1.2 |
Table 2: Relative Gene Expression of Key Resistance Markers
| Gene | Cell Line | Relative mRNA Expression (Fold Change vs. Parental) |
| ABCB1 (MDR1) | This compound-R | 15.2 ± 1.8 |
| mTOR | This compound-R | 1.1 ± 0.2 |
| FOS (MAPK target) | This compound-R | 8.7 ± 1.1 |
Experimental Protocols
Protocol 1: IC50 Determination using MTT Assay
This protocol is used to measure cell viability and determine the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[15]
-
Drug Treatment: Prepare serial dilutions of this compound. Remove the old media from the plate and add 100 µL of fresh media containing the different drug concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to get the percentage of cell viability. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.[1]
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol is used to assess the phosphorylation status of proteins in signaling pathways.
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-S6, anti-S6, anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Signaling Pathway Diagrams
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Upregulation of the MAPK/ERK pathway as a bypass mechanism to this compound.
Experimental Workflow Diagram
Caption: Workflow for identifying the mechanism of resistance to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of a Non-Gatekeeper Hotspot for Drug Resistant Mutations in mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERK and p38 MAPK activities determine sensitivity to PI3K/mTOR inhibition via regulation of MYC and YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. JCI - Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer [jci.org]
- 7. P-glycoprotein (P-gp)-driven cancer drug resistance: biological profile, non-coding RNAs, drugs and nanomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of P-Gp in Treatment of Cancer [scirp.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Mutations in Critical Domains Confer the Human mTOR Gene Strong Tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
Best practices for long-term storage of LB-205
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of LB-205, a Zn2+ dependent pan-inhibitor of class I and class II HDACs. The following information is curated to ensure the stability and integrity of the compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
A1: For long-term storage, it is recommended to store this compound at or below -20°C.[1] Some sensitive compounds may even benefit from cryogenic storage at -80°C to minimize degradation over extended periods.[1] For short-term storage, refrigeration at 2-8°C is suitable.[1] Room temperature storage (15–25°C) is generally not recommended for long-term stability of complex organic molecules.[1]
Q2: How should I protect this compound from environmental factors?
A2: this compound should be protected from light, moisture, and oxygen.[1][2] The mercapto (-SH) group in this compound's structure can be susceptible to oxidation. Therefore, storing the compound under an inert atmosphere, such as nitrogen or argon, is a best practice to prevent oxidative degradation.[1] Use of airtight containers is essential to prevent exposure to moisture and atmospheric oxygen.[2]
Q3: What type of container is best for storing this compound?
A3: Choose containers that are chemically resistant and provide an excellent seal. For powdered forms of this compound, amber glass vials with tight-fitting caps are ideal to protect from light.[2] If storing in solution, ensure the solvent is compatible with the container material. For storage in deep well plates, use appropriate sealing methods to prevent evaporation and cross-contamination.[1]
Q4: Can I store this compound in a solution?
A4: While storing this compound as a solid is preferred for long-term stability, solutions can be prepared for immediate or short-term use. If you need to store it in solution for a short period, use a dry, aprotic solvent and store at -20°C or -80°C. It is crucial to minimize freeze-thaw cycles, as this can degrade the compound. Aliquoting the solution into single-use vials is highly recommended.
Q5: How can I check the stability of my stored this compound?
A5: The stability of your compound can be assessed by various analytical methods. A common and effective technique is High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structural integrity of the molecule. It is advisable to run a baseline analysis on a fresh sample for comparison.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced experimental efficacy | Compound degradation due to improper storage. | - Verify storage conditions (temperature, light exposure).- Perform a purity check using HPLC or NMR.- If degradation is confirmed, use a fresh vial of the compound. |
| Inconsistent results between experiments | Multiple freeze-thaw cycles of a stock solution. | - Prepare single-use aliquots of your stock solution.- Avoid repeated freezing and thawing of the same stock. |
| Visible changes in the compound (color, clumping) | Moisture absorption or degradation. | - Discard the vial as the compound integrity may be compromised.- Ensure future storage is in a desiccated and airtight environment. |
| Solubility issues | Compound may have degraded or absorbed moisture. | - Confirm the correct solvent is being used.- Gently warm and vortex the solution (if compound stability at higher temperatures is known).- If solubility issues persist, the compound may be degraded and should be replaced. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity and detect any degradation products of this compound after long-term storage.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the stored this compound and dissolve it in a suitable solvent (e.g., DMSO, Methanol) to a final concentration of 1 mg/mL.
-
Prepare a fresh reference standard of this compound at the same concentration.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV absorbance spectrum of this compound.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Inject the reference standard to determine the retention time of the intact this compound.
-
Inject the stored sample.
-
Analyze the chromatogram of the stored sample for any new peaks, which may indicate degradation products.
-
Calculate the purity of the stored sample by comparing the peak area of this compound to the total peak area of all components.
-
Visualizations
A troubleshooting workflow for inconsistent experimental results with this compound.
References
Technical Support Center: Controlling Batch-to-Batch Variability of LB-205
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for batch-to-batch variability of the small molecule inhibitor, LB-205. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide
Q1: We've observed a significant difference in the inhibitory activity of a new batch of this compound compared to our previous batches. How can we troubleshoot this?
A1: Discrepancies in activity between batches of a small molecule inhibitor like this compound can stem from several factors. A systematic approach to troubleshooting is crucial.
Initial Steps:
-
Confirm Identity and Purity: Re-run analytical checks such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) on both the old and new batches. This will confirm the chemical identity and purity of the compounds.
-
Compare Impurity Profiles: A detailed comparison of the impurity profiles from the HPLC analysis of both batches is essential. A new or more abundant impurity in the recent batch could be responsible for the altered biological activity.
-
Assess Compound Stability: Evaluate the age and storage conditions of both batches. Degradation of the older batch over time could lead to a perceived increase in the new batch's activity. Consider performing a forced degradation study on the new batch to assess its stability under various stress conditions (e.g., heat, light, humidity).
Experimental Protocol: Comparative Purity Analysis using HPLC
-
Objective: To compare the purity and impurity profiles of different batches of this compound.
-
Materials:
-
This compound (old and new batches)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water with 0.1% formic acid
-
Analytical HPLC system with a C18 column
-
-
Method:
-
Prepare stock solutions of each this compound batch in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Dilute the stock solutions to a final concentration of 100 µM in the mobile phase.
-
Set up the HPLC method with a suitable gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A typical gradient might be 5-95% B over 30 minutes.
-
Inject equal volumes of each sample onto the HPLC column.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Analyze the resulting chromatograms to determine the purity of the main peak and the presence and relative abundance of any impurity peaks.
-
Q2: A new batch of this compound is showing poor solubility in the recommended solvent compared to previous batches. What could be the cause and how can we address it?
A2: Solubility issues can arise from differences in the physical properties of the compound between batches.
-
Investigate Physical Properties:
-
Polymorphism: Different batches might have different crystalline structures (polymorphs), which can significantly impact solubility. Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to analyze the crystalline structure of each batch.
-
Impurities: Insoluble impurities can give the appearance of poor solubility of the main compound. Review the HPLC data for any new or more abundant impurities.
-
-
Optimize Solubilization Protocol:
-
Gentle Heating: Try warming the solution to aid in dissolution.
-
Sonication: Use a sonicator bath to break up any aggregates and enhance solubility.
-
Alternative Solvents: If the recommended solvent is not effective, you may need to explore alternative solvents or solvent systems.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability for a synthetic compound like this compound?
A1: Batch-to-batch variability in a synthetic compound can be attributed to several factors throughout the manufacturing process:
-
Raw Material and Reagent Purity: The quality of starting materials can significantly impact the final product's purity and impurity profile.
-
Reaction Conditions: Minor deviations in temperature, pressure, or reaction time can alter reaction kinetics and lead to inconsistencies.
-
Purification Procedures: Variations in purification methods, such as chromatography or crystallization, can result in different purity profiles for each batch.
Q2: How can we proactively manage batch-to-batch variability in our experiments?
A2: A proactive approach to quality control is essential for ensuring experimental reproducibility.
-
Incoming Quality Control: Perform in-house analytical checks (e.g., HPLC, MS) on each new batch of this compound upon arrival to confirm its identity and purity against the certificate of analysis.
-
Standardize Experimental Conditions: Ensure that all experimental parameters, including cell passage number, reagent concentrations, and incubation times, are kept consistent between experiments.
-
Include Controls: Always include positive and negative controls in your experiments to monitor assay performance and normalize results.
-
Biological Replicates: Perform multiple independent experiments with each batch to ensure that any observed differences are statistically significant and not due to random experimental variation.
Q3: What information should we look for on the Certificate of Analysis (CofA) for each batch of this compound?
A3: The Certificate of Analysis is a critical document for assessing the quality of each batch. Key information to review includes:
-
Compound Identity: Confirmation of the chemical structure, typically through NMR and MS data.
-
Purity: The percentage purity of the compound, usually determined by HPLC.
-
Appearance: The physical state and color of the compound.
-
Solubility: Information on the solubility in common solvents.
-
Storage Conditions: Recommended storage temperature and conditions.
Data Presentation
Table 1: Example Certificate of Analysis Data for Two Batches of this compound
| Parameter | Batch A | Batch B |
| Appearance | White Crystalline Solid | Off-white Powder |
| Purity (HPLC) | 99.5% | 98.9% |
| Major Impurity | 0.3% | 0.8% |
| Solubility (DMSO) | > 50 mg/mL | 45 mg/mL |
| ¹H NMR | Conforms to structure | Conforms to structure |
| Mass Spec (m/z) | Conforms to structure | Conforms to structure |
Table 2: Example Experimental Results with Different Batches of this compound
| Batch | IC₅₀ (nM) | Standard Deviation |
| Batch A | 15.2 | 2.1 |
| Batch B | 28.9 | 4.5 |
| Batch C | 14.8 | 1.9 |
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase B.
Caption: Workflow for quality control testing of new this compound batches.
Caption: Logical diagram for troubleshooting altered this compound activity.
Validating the specificity of LB-205 in a new experimental system
Disclaimer
The molecule "LB-205" does not correspond to a specifically identifiable, publicly documented research compound. Therefore, this technical support center has been created using This compound as a hypothetical small molecule inhibitor of a fictional protein, "Kinase X" (KX) , for illustrative purposes. The principles, protocols, and troubleshooting advice provided are based on established methods for validating the specificity of kinase inhibitors in biomedical research.
This guide is intended for researchers, scientists, and drug development professionals who are using the novel Kinase X (KX) inhibitor, this compound, in a new experimental system. Validating the on-target specificity and understanding potential off-target effects are critical for interpreting experimental results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the first step to confirm that this compound is active in my cell system?
A1: The first step is to confirm target engagement. You need to demonstrate that this compound inhibits the activity of its intended target, Kinase X (KX), within your specific cellular context. A common method is to treat your cells with a dose-range of this compound and then measure the phosphorylation of a known, direct substrate of KX via Western blot. A dose-dependent decrease in the phosphorylation of the substrate indicates that this compound is engaging its target.
Q2: My results with this compound are not what I expected based on KX inhibition. Could this be due to off-target effects?
A2: Yes, unexpected phenotypes are often a result of off-target effects, which can occur when a small molecule inhibitor interacts with proteins other than the intended target.[1][2] Kinase inhibitors, in particular, can have off-target activities due to the conserved nature of the ATP-binding pocket across the kinome.[3] It is crucial to perform experiments to rule out common off-target effects.
Q3: How can I distinguish between direct on-target effects, indirect signaling effects, and direct off-target effects?
A3: This is a key challenge in pharmacology.[4] Here’s a strategy:
-
Direct On-Target Effect: The effect is observed in concert with direct inhibition of KX (e.g., reduced substrate phosphorylation) and can be rescued by expressing a drug-resistant mutant of KX.
-
Indirect On-Target Effect: The effect is a downstream consequence of KX inhibition. For example, inhibiting KX might lead to decreased transcription of a target gene. This effect will have slower kinetics than direct target inhibition.
-
Direct Off-Target Effect: The effect persists even when KX activity is rescued (e.g., with a resistant mutant). Using a structurally unrelated inhibitor of KX that recapitulates the primary phenotype can also suggest the original effect was on-target.
Q4: What is a "negative control" compound and why is it important for my this compound experiments?
Q5: At what concentration should I use this compound in my cell-based assays?
A5: You should use the lowest concentration of this compound that gives you a robust on-target effect, typically within a range of 100 nM to 1 µM for cell-based assays.[6] It is critical to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of the target's activity) in your specific system. Using concentrations significantly higher than the IC50 (e.g., >10 µM) greatly increases the risk of off-target effects.[6]
Experimental Workflows & Signaling Pathways
Below are diagrams illustrating a hypothetical signaling pathway for Kinase X and a standard workflow for validating the specificity of its inhibitor, this compound.
Caption: Hypothetical signaling pathway where this compound inhibits Kinase X (KX).
Caption: Experimental workflow for validating the specificity of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the validation of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of KX substrate phosphorylation is observed via Western blot. | 1. This compound is not cell-permeable.2. This compound is unstable in your cell culture medium.3. The concentration used is too low.4. The antibody for the phosphorylated substrate is not working. | 1. Confirm cell permeability using a different assay, if possible.2. Test compound stability via LC-MS over 24h in media.3. Perform a dose-response curve from 10 nM to 50 µM.4. Validate your phospho-antibody using a positive control (e.g., cells stimulated to activate the KX pathway) and a negative control (e.g., cells treated with a known KX inhibitor or phosphatase). |
| High levels of cell death are observed even at low concentrations of this compound. | 1. The compound has off-target cytotoxic effects.[7]2. The chemical scaffold itself is toxic.3. On-target inhibition of KX is genuinely lethal to the cells. | 1. Test for markers of general toxicity (e.g., apoptosis assays).2. Test a structurally similar but inactive analog of this compound. If it is also toxic, the scaffold is the likely problem.3. Use an orthogonal method to inhibit KX, such as siRNA or CRISPR. If this also causes cell death, the effect is likely on-target. |
| The observed phenotype (e.g., decreased proliferation) does not correlate with the IC50 for target inhibition. | 1. The phenotype is due to an off-target effect that is more potent than KX inhibition.2. The phenotype is an indirect, downstream effect of KX inhibition that requires sustained target engagement. | 1. Perform a kinome-wide selectivity screen to identify potential off-targets.2. Compare the phenotype of this compound treatment with that of KX knockdown (siRNA). If the phenotypes match, the effect is likely on-target but may have different kinetics. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Direct Inhibition
This protocol determines the direct inhibitory activity of this compound on purified Kinase X.
Methodology:
-
Prepare a reaction buffer suitable for KX (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Dispense 5 µL of serially diluted this compound (in 10% DMSO) into a 96-well plate. Final concentrations should range from 1 nM to 100 µM.
-
Add 20 µL of a solution containing purified recombinant KX enzyme and its peptide substrate to each well.
-
Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (at the Km concentration for KX).
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., containing EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo™, fluorescence polarization).
-
Plot the percentage of inhibition against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Sample Data:
| This compound Conc. (nM) | % Inhibition |
| 1 | 2.5 |
| 10 | 15.8 |
| 50 | 48.9 |
| 100 | 75.2 |
| 500 | 95.1 |
| 1000 | 98.6 |
| Calculated IC50 | 51.2 nM |
Protocol 2: Western Blot for Cellular Target Engagement
This protocol measures the inhibition of KX activity in cells by detecting changes in the phosphorylation of its substrate.
Methodology:
-
Plate cells (e.g., 1x10^6 cells/well in a 6-well plate) and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours to reduce basal kinase activity.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000, 10000 nM) for 2 hours.
-
Stimulate the cells with an appropriate growth factor (the activator of the KX pathway) for 15 minutes.
-
Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate 20 µg of each lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated KX substrate (p-Substrate) and total KX substrate (Total-Substrate). A loading control (e.g., β-actin) should also be used.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the p-Substrate signal to the Total-Substrate signal for each condition.
Sample Data:
| This compound Conc. (nM) | Normalized p-Substrate Signal (Arbitrary Units) |
| 0 | 1.00 |
| 10 | 0.95 |
| 100 | 0.68 |
| 1000 | 0.21 |
| 10000 | 0.05 |
| Estimated Cellular IC50 | ~250 nM |
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pan-HDAC Inhibitors: LB-205 Versus Established Agents in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational pan-histone deacetylase (pan-HDAC) inhibitor, LB-205, against established pan-HDAC inhibitors used in cancer research: Vorinostat (SAHA), Panobinostat (LBH589), and Belinostat (PXD101). The comparison is based on publicly available experimental data to assist researchers in evaluating these agents for their studies.
Introduction to Pan-HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation. By removing acetyl groups from histones, HDACs promote a condensed chromatin structure, leading to transcriptional repression of genes, including tumor suppressors. In various cancers, HDACs are often dysregulated. Pan-HDAC inhibitors are a class of anti-cancer agents that block the activity of multiple HDAC enzymes, leading to the hyperacetylation of histones and other non-histone proteins. This epigenetic remodeling can reactivate silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2] Several pan-HDAC inhibitors are in clinical use or under investigation, each with distinct properties.
Mechanism of Action: Reversing Epigenetic Silencing
Pan-HDAC inhibitors function by binding to the zinc ion within the catalytic domain of class I, II, and IV HDACs. This action blocks the removal of acetyl groups from lysine residues on histones. The resulting accumulation of acetylated histones neutralizes their positive charge, relaxing the chromatin structure and making DNA more accessible for transcription. This can lead to the re-expression of genes that halt cancer progression.[2][3] Beyond histones, these inhibitors also affect the acetylation status and function of numerous non-histone proteins involved in critical cellular processes like cell cycle control (e.g., p53) and protein stability (e.g., HSP90).[2][4]
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro efficacy of this compound and its comparators. Data for this compound is limited in the public domain; therefore, direct comparison should be approached with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Pan-HDAC Enzymatic Inhibition (IC₅₀)
The 50% inhibitory concentration (IC₅₀) against purified HDAC enzymes indicates the direct potency of the compound. Lower values signify greater potency.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Other HDACs (nM) | Reference(s) |
| This compound | N/A | N/A | N/A | N/A | N/A | N/A | Data Not Publicly Available |
| Vorinostat (SAHA) | 10 | N/A | 20 | 320-410 | 380-540 | Broad activity | [5][6][7] |
| Panobinostat (LBH589) | <13.2 | <13.2 | <13.2 | <13.2 | Mid-nM | Broad activity (IC₅₀ 2.1-531 nM) | [8][9] |
| Belinostat (PXD101) | 41 | 125 | 30 | 82 | 216 | Broad activity | [10][11] |
N/A: Data Not Publicly Available in searched literature.
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines (IC₅₀)
The IC₅₀ for cell viability reflects the compound's effectiveness at inhibiting cancer cell growth. This is a crucial measure of cellular activity.
| Compound | Cell Line | Cancer Type | IC₅₀ | Reference(s) |
| This compound | N/A | N/A | N/A | Data Not Publicly Available |
| Vorinostat (SAHA) | SW-1353 | Chondrosarcoma | 2.0 µM | [12] |
| SW-982 | Synovial Sarcoma | 8.6 µM | [12] | |
| LNCaP, PC-3, TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 µM | [6] | |
| MCF-7 | Breast Cancer | 0.75 µM | [6] | |
| Panobinostat (LBH589) | SW-1353 | Chondrosarcoma | 0.02 µM | [12] |
| SW-982 | Synovial Sarcoma | 0.1 µM | [12] | |
| HH | CTCL | 1.8 nM | [9] | |
| HCT116 | Colon Cancer | 7.1 nM | [9] | |
| KGN | Granulosa Cell Tumor | 34.7 nM | [13] | |
| Belinostat (PXD101) | SW-1353 | Chondrosarcoma | 2.6 µM | [12] |
| SW-982 | Synovial Sarcoma | 1.4 µM | [12] | |
| A2780 | Ovarian Cancer | 0.2 µM | [14] | |
| HCT116 | Colon Cancer | 0.2 µM | [14] | |
| MCF-7 | Breast Cancer | 5.0 µM | [15] |
N/A: Data Not Publicly Available in searched literature. CTCL: Cutaneous T-cell lymphoma.
Table 3: In Vivo Efficacy and Pharmacodynamics
This table summarizes available in vivo data. While direct tumor growth inhibition data for this compound is not available, a pharmacodynamic comparison with Vorinostat (SAHA) has been reported.
| Compound | Model | Key Findings | Reference(s) |
| This compound | DAOY Medulloblastoma Xenograft | Pharmacodynamics: Sustained HDAC inhibition for up to 12 hours post-injection, whereas SAHA's effect decreased after 4-8 hours. Longer effectiveness confirmed by sustained acetylated histone H3 levels. | [8] |
| Vorinostat (SAHA) | CWR22 Prostate Xenograft | Tumor Growth Inhibition: Dose-dependent tumor reduction (up to 97% at 100 mg/kg/day) compared to control. | [6] |
| Panobinostat (LBH589) | HH CTCL Xenograft | Tumor Regression: Significant tumor regression of up to 94%. | [9] |
| Lung/Mesothelioma Xenografts | Tumor Growth Inhibition: Markedly decreased tumor growth by an average of 62-70% with daily i.p. administration. | [16] | |
| Belinostat (PXD101) | A2780 Ovarian Xenograft | Tumor Growth Delay: Significant, dose-dependent growth delay. Showed enhanced effect in combination with carboplatin. | [10] |
Key Signaling Pathways Affected
Pan-HDAC inhibitors exert their anti-cancer effects by modulating multiple signaling pathways that control cell fate. The two primary outcomes are cell cycle arrest and apoptosis.
Cell Cycle Arrest
HDAC inhibitors can halt cell cycle progression, often at the G1/S or G2/M checkpoints.[17] A key mechanism involves the transcriptional upregulation of the cyclin-dependent kinase (CDK) inhibitor p21 (CDKN1A).[4] Increased p21 expression inhibits CDK/cyclin complexes, preventing the phosphorylation of proteins like the retinoblastoma protein (pRb) and ultimately blocking cell cycle progression.[2][17]
Apoptosis Induction
HDAC inhibitors can trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] They modulate the expression of Bcl-2 family proteins, leading to an increased ratio of pro-apoptotic (e.g., Bax, Bak, Bim) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[18] This shift promotes mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[19]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of efficacy data. Below are representative protocols for key experiments used to evaluate pan-HDAC inhibitors.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the HDAC inhibitors (e.g., this compound, Vorinostat) in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals. Incubate overnight at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot for Histone Acetylation
This technique is used to detect the increase in acetylated histones, a direct pharmacodynamic marker of HDAC inhibition.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with various concentrations of the HDAC inhibitor and a vehicle control for a specified time (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease inhibitors and an HDAC inhibitor (like Trichostatin A) to preserve acetylation marks. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C. Also, probe a separate blot or strip the current one for a total histone H3 or β-actin antibody as a loading control.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Experimental and Logical Workflow
Evaluating a novel HDAC inhibitor like this compound against established agents involves a structured workflow, from initial enzymatic assays to in vivo efficacy studies.
Summary and Conclusion
This guide provides a comparative overview of this compound against the well-characterized pan-HDAC inhibitors Vorinostat, Panobinostat, and Belinostat. While data for Vorinostat, Panobinostat, and Belinostat demonstrate their potent anti-cancer activities across a range of cell lines and in vivo models, publicly available information on this compound is currently limited.
The existing data suggests this compound is a pan-HDAC inhibitor with a potentially advantageous pharmacodynamic profile, showing more sustained HDAC inhibition in a xenograft model compared to Vorinostat (SAHA).[8] However, without comprehensive IC₅₀ data from enzymatic and cell-based assays or in vivo tumor growth inhibition studies, a full, direct comparison of its anti-cancer efficacy is not possible.
Panobinostat appears to be the most potent of the compared inhibitors at the nanomolar level in many cell lines, while Vorinostat and Belinostat are typically effective in the micromolar range.[9][12] Further research is required to fully characterize the efficacy and potential of this compound and to establish its position relative to these established pan-HDAC inhibitors in the landscape of cancer therapeutics. The experimental frameworks provided here offer a foundation for such future investigations.
References
- 1. news-medical.net [news-medical.net]
- 2. Leptomycin B-induced apoptosis is mediated through caspase activation and down-regulation of Mcl-1 and XIAP expression,… [ouci.dntb.gov.ua]
- 3. youtube.com [youtube.com]
- 4. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cellosaurus cell line COLO 205 (CVCL_0218) [cellosaurus.org]
- 9. Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. altogenlabs.com [altogenlabs.com]
- 11. The in vivo antitumor effects on human COLO 205 cancer cells of the 4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole (apiole) derivative of 5-substituted 4,7-dimethoxy-5-methyl-l,3-benzodioxole (SY-1) isolated from the fruiting body of Antrodia camphorate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Permanent cell cycle exit in G2 phase after DNA damage in normal human fibroblasts | The EMBO Journal [link.springer.com]
- 13. youtube.com [youtube.com]
- 14. KLN205--a murine lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inducing apoptosis in acute myeloid leukemia; mechanisms and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. P-205: Synthesis and biological evaluation of Novel Heterocyclic Analogues in Cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of LB-205 in Traumatic Brain Injury: A Comparative Analysis
For Immediate Release
Researchers and drug development professionals in the field of neuroscience now have access to a comprehensive comparison of the neuroprotective effects of LB-205, a novel pan-histone deacetylase inhibitor (HDACi), in preclinical models of traumatic brain injury (TBI). This guide provides an objective analysis of this compound's performance against other HDACis, namely Suberoylanilide Hydroxamic Acid (SAHA) and Valproic Acid (VPA), supported by available experimental data.
Traumatic brain injury remains a significant global health challenge, with a pressing need for effective therapeutic interventions. Secondary injury cascades, which occur in the hours and days following the initial trauma, are a key target for neuroprotective drugs. Histone deacetylase inhibitors have emerged as a promising class of compounds that may mitigate this secondary damage.
This guide summarizes the key findings on this compound, presents available quantitative data in structured tables, details the experimental methodologies employed in the cited research, and provides visual representations of the relevant biological pathways and experimental workflows.
Performance Comparison of Neuroprotective Agents in TBI Models
The following tables summarize the available quantitative data on the neuroprotective effects of this compound and its alternatives, SAHA and VPA, in various preclinical TBI models. It is important to note that direct quantitative comparisons are challenging due to variations in experimental models and the limited publicly available data for this compound.
| Neuroprotective Agent | TBI Model | Key Neuroprotective Outcomes | Quantitative Data | Source |
| This compound | Rat Weight-Drop Model | Reduced contusion volume, Improved functional recovery (neurological severity score) | Specific quantitative data on the percentage of lesion volume reduction and precise neurological scores were not detailed in the primary publication. The study qualitatively reports significant improvement compared to vehicle. | Lu et al., 2013 |
| SAHA | Rat Weight-Drop Model | Reduced lesion volume, Improved motor function | Data from the primary comparative study with this compound was not specifically quantified in the publication. Other studies have shown neuroprotective effects, but direct quantitative comparison is not available. | Lu et al., 2013 |
| Valproic Acid (VPA) | Rat Weight-Drop Model | Reduced lesion volume, Improved motor and cognitive function | Data from the primary comparative study with this compound was not specifically quantified in the publication. | Lu et al., 2013 |
| Valproic Acid (VPA) | Swine Controlled Cortical Impact | Attenuated neurological impairment, Decreased brain lesion size | Neurological Severity Score: 0 ± 0 in VPA group vs. 9.2 ± 4.4 in control group on day 1 post-injury. Lesion Volume: 764 ± 208 mm³ in VPA group vs. 3130 ± 2166 mm³ in control group.[1][2] | Williams et al., 2021 |
| Valproic Acid (VPA) | Swine TBI + Hemorrhagic Shock | Faster neurologic recovery | Days to complete neurologic recovery: 5.2 ± 1.8 days in VPA group vs. 9.4 ± 3.4 days in control group.[3] | Williams et al., 2021 |
Detailed Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the interpretation of the presented data.
TBI Model Used for this compound Evaluation (Rat Weight-Drop Model)
This model, as described in Lu et al. (2013), is a commonly used method to induce a focal brain injury that mimics aspects of human TBI.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Injury Induction: A weight-drop device is used to deliver a controlled impact to the exposed dura of the anesthetized rat. The impact is typically directed to the sensorimotor cortex.
-
Drug Administration: this compound was administered intraperitoneally at a dosage of 10 mg/kg at 4 hours, 24 hours, and 48 hours post-TBI.
-
Assessment of Neuroprotection:
-
Histological Analysis: Brain tissue is collected at specific time points post-injury to assess the volume of the cortical contusion. This is often done using staining techniques like cresyl violet.
-
Functional Recovery: Neurological function is evaluated using a battery of behavioral tests, such as the Neurological Severity Score (NSS), which assesses motor function, balance, and reflexes.
-
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of this compound in neuroprotection after TBI.
Caption: General experimental workflow for preclinical TBI studies.
Concluding Remarks
References
Unlocking Glucocerebrosidase Activity in Gaucher Disease: A Comparative Analysis of LB-205 and Other Molecular Chaperones
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the histone deacetylase inhibitor LB-205 and other pharmacological chaperones in their ability to enhance glucocerebrosidase (GCase) activity in various Gaucher disease cell lines. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of potential therapeutic agents for this lysosomal storage disorder.
Gaucher disease is characterized by a deficiency in the lysosomal enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide. A key therapeutic strategy involves the use of small molecules to rescue the function of mutant GCase. This guide focuses on this compound, a novel histone deacetylase (HDAC) inhibitor, and compares its efficacy with established pharmacological chaperones such as Isofagomine (IFG), Ambroxol, and NCGC607.
Comparative Efficacy of GCase Enhancers
The following table summarizes the quantitative impact of this compound and alternative compounds on GCase activity in different Gaucher disease cell lines. The data highlights the fold increase in enzymatic activity observed following treatment.
| Compound | Mechanism of Action | Cell Line(s) | Gaucher Mutation(s) | GCase Activity Increase (Fold) | Reference(s) |
| This compound | HDAC Inhibitor | Fibroblasts | N370S, L444P | Nearly 2-fold | [1][2] |
| Isofagomine (IFG) | Pharmacological Chaperone | Fibroblasts, Lymphoblasts | N370S, L444P, F213I | 1.3 to 3.5-fold | [3][4][5] |
| Ambroxol | Pharmacological Chaperone | Fibroblasts, Macrophages | N370S, F213I, various others | 3.3 to 3.5-fold (in macrophages) | [6][7][8] |
| NCGC607 | Non-inhibitory Chaperone | Macrophages, iPSC-derived Dopaminergic Neurons | N370S, L444P, and others | 1.3 to 1.5-fold (macrophages), up to 40-fold (GD2 iDA neurons) | [9][10][11][12] |
Mechanism of Action: A Divergent Approach
While all the compared molecules aim to increase GCase activity, their mechanisms differ significantly. Pharmacological chaperones like Isofagomine, Ambroxol, and NCGC607 directly bind to misfolded GCase in the endoplasmic reticulum (ER), stabilizing the protein and facilitating its proper trafficking to the lysosome.
In contrast, this compound operates through a novel pathway involving the modulation of cellular protein quality control machinery. As a histone deacetylase inhibitor, this compound increases the acetylation of heat shock protein 90 (Hsp90). This post-translational modification impairs the recognition and subsequent degradation of mutant GCase by the ubiquitin-proteasome pathway, thereby increasing the cellular concentration of functional GCase.[1][2][9][13]
Visualizing the Pathways
To better understand these mechanisms, the following diagrams illustrate the proposed signaling pathway for this compound and a typical experimental workflow for evaluating pharmacological chaperones.
Caption: Proposed mechanism of this compound on mutant GCase.
Caption: Experimental workflow for evaluating GCase chaperones.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used to generate the data in this guide.
Cell Culture and Treatment
-
Cell Lines: Patient-derived fibroblasts or other specified cell types are cultured in appropriate media (e.g., DMEM for fibroblasts) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are incubated with the respective compounds (e.g., 2.5 µM this compound) for a specified duration (e.g., 24 hours) before harvesting for analysis. A vehicle control (e.g., DMSO) is run in parallel.
Glucocerebrosidase (GCase) Activity Assay
This assay measures the enzymatic activity of GCase in cell lysates.
-
Lysis: Cells are harvested and lysed in a buffer containing a non-ionic detergent (e.g., Triton X-100 or NP-40).
-
Protein Quantification: The total protein concentration of the lysate is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal protein loading.[14]
-
Enzymatic Reaction: A standardized amount of cell lysate is incubated with the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in a citrate-phosphate buffer at an acidic pH (typically pH 4.4-5.4) to favor lysosomal GCase activity.[3][14][15] The reaction is incubated at 37°C.
-
Fluorescence Measurement: The reaction is stopped by adding a high pH buffer (e.g., glycine-carbonate buffer), and the fluorescence of the liberated 4-methylumbelliferone (4-MU) is measured using a fluorometer.
-
Data Analysis: GCase activity is calculated relative to the protein concentration and expressed as a fold change compared to untreated or vehicle-treated control cells.
Western Blot Analysis for GCase Protein Levels
This technique is used to quantify the amount of GCase protein.
-
Sample Preparation: Cell lysates are prepared as described above. Equal amounts of protein are mixed with Laemmli buffer and heated.
-
Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for GCase. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
Detection: The signal is detected using a chemiluminescent substrate, and the band intensity is quantified using densitometry. A loading control protein (e.g., β-actin) is used to normalize the GCase protein levels.[14]
Immunofluorescence for GCase Localization
This method visualizes the subcellular location of GCase.
-
Cell Preparation: Cells are grown on coverslips, treated with the compound of interest, and then fixed (e.g., with paraformaldehyde).
-
Permeabilization and Blocking: Cells are permeabilized (e.g., with Triton X-100) and blocked to prevent non-specific antibody binding.
-
Antibody Staining: Cells are incubated with a primary antibody against GCase, followed by a fluorescently labeled secondary antibody. Co-staining with a lysosomal marker (e.g., LAMP1) is often performed.
-
Imaging: The coverslips are mounted on slides, and the cells are imaged using a fluorescence or confocal microscope. This allows for the visualization of GCase co-localization with lysosomes.
This comparative guide provides a foundational understanding of this compound's potential as a therapeutic agent for Gaucher disease, contextualized by the performance of other known GCase chaperones. The provided data and protocols should serve as a valuable resource for researchers in the field to design and interpret future studies.
References
- 1. pnas.org [pnas.org]
- 2. Histone deacetylase inhibitors prevent the degradation and restore the activity of glucocerebrosidase in Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 4. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease [frontiersin.org]
- 6. In vitro GCase activity assay (total cell lysate) [protocols.io]
- 7. frontiersin.org [frontiersin.org]
- 8. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes [bio-protocol.org]
- 9. Histone deacetylase inhibitors increase glucocerebrosidase activity in Gaucher disease by modulation of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing Allosteric Chaperones for GBA1-Associated Disorders—An Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 12. researchgate.net [researchgate.net]
- 13. Histone deacetylase inhibitors increase glucocerebrosidase activity in Gaucher disease by modulation of molecular chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dermal fibroblasts from patients with Parkinson’s disease have normal GCase activity and autophagy compared to patients with PD and GBA mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
A Comparative Analysis of LB-205 and Other HDAC Inhibitors on Histone Acetylation Patterns
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase inhibitors (HDACis) are a promising class of therapeutic agents that modulate gene expression by altering the epigenetic landscape of cells. They play a crucial role in cancer therapy and are being investigated for a range of other diseases. A key mechanism of action for HDACis is the induction of histone hyperacetylation, which leads to a more open chromatin structure and subsequent changes in gene transcription. This guide provides a comparative analysis of a novel pan-HDAC inhibitor, LB-205, with other well-established HDACis, focusing on their effects on histone acetylation patterns. The information is supported by experimental data and detailed methodologies to assist researchers in their study design and drug development efforts.
Comparative Efficacy on Histone Acetylation
The following table summarizes the quantitative effects of this compound and other prominent HDAC inhibitors on histone acetylation. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions, such as cell lines, inhibitor concentrations, and treatment durations.
| HDAC Inhibitor | Class | Target Histones | Quantitative Effect on Acetylation | Cell Line/System | Reference |
| This compound | Pan-HDACi | Acetyl-H3 | Sustained increase, longer-lasting than SAHA | DAOY medulloblastoma xenografts | [1] |
| Vorinostat (SAHA) | Pan-HDACi | Acetyl-H3, H2A.Z | >2-fold mean increase in Ac-H3; 2.7 to 27.2-fold increase in H2A.Z acetylation | Human PBMCs; Cancer cell lines | [2][3] |
| Romidepsin | Class I selective | Acetyl-H3 | Up to 17.7-fold increase in H3 acetylation; 2 to 4-fold increase in H3 acetylation | Patient PBMCs; IPF fibroblasts | [1][4] |
| Belinostat | Pan-HDACi | Acetyl-H4 | 21-fold increase in H4 hyperacetylation | Human acute promyelocytic leukemia cells | [5] |
| Panobinostat | Pan-HDACi | Acetyl-H3 (H3K14/18/27Ac) | 3 to 6-fold induction in H3K14/18/27Ac | IDH1 mutant glioma cells | [6] |
Mechanism of Action: A Visual Representation
Histone deacetylase inhibitors function by blocking the enzymatic activity of HDACs. This inhibition prevents the removal of acetyl groups from the lysine residues on the N-terminal tails of histone proteins. The accumulation of acetyl groups neutralizes the positive charge of the histones, weakening their interaction with the negatively charged DNA. This leads to a more relaxed, euchromatic state, which is generally associated with increased transcriptional activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of HDAC inhibitors.
Western Blotting for Histone Acetylation
This protocol is used to detect and quantify global changes in histone acetylation levels.
1. Histone Extraction (Acid Extraction Method):
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) containing a protease inhibitor cocktail.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with rotation for at least 1 hour at 4°C to extract histones.
-
Centrifuge at high speed to pellet debris and collect the supernatant containing histones.
-
Precipitate histones from the supernatant by adding trichloroacetic acid (TCA) to a final concentration of 20-25% and incubating on ice.
-
Centrifuge to pellet the histones, wash the pellet with ice-cold acetone, and air-dry.
-
Resuspend the histone pellet in distilled water.
-
Determine protein concentration using a Bradford or BCA assay.
2. SDS-PAGE and Immunoblotting:
-
Mix equal amounts of histone extracts with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
For quantification, normalize the signal of the acetylated histone to a loading control such as total histone H3 or β-actin.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol is used to identify the genomic regions where specific histone acetylation marks are located.
1. Chromatin Preparation:
-
Crosslink proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine.
-
Harvest and wash the cells.
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and resuspend them in a lysis buffer.
-
Shear the chromatin into fragments of 200-500 bp using sonication. The sonication conditions need to be optimized for each cell type and instrument.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
2. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin with a specific antibody against the histone acetylation mark of interest overnight at 4°C with rotation.
-
Add Protein A/G beads to the chromatin-antibody mixture and incubate to capture the antibody-histone-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
3. DNA Purification and Library Preparation:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the protein-DNA crosslinks by incubating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using phenol:chloroform extraction or a DNA purification kit.
-
Prepare the DNA library for sequencing according to the manufacturer's protocol (e.g., Illumina). This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
Sequence the prepared library on a high-throughput sequencing platform.
4. Data Analysis:
-
Align the sequence reads to the reference genome.
-
Perform peak calling to identify regions of the genome that are enriched for the histone acetylation mark.
-
Annotate the peaks to genomic features (e.g., promoters, enhancers, gene bodies).
-
Perform differential binding analysis to compare histone acetylation patterns between different conditions (e.g., treated vs. untreated with an HDACi).
The following diagram illustrates a generalized workflow for a ChIP-seq experiment.
References
- 1. The HDAC inhibitor romidepsin is safe and effectively reverses HIV-1 latency in vivo as measured by standard clinical assays [natap.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Quantification of SAHA-Dependent Changes in Histone Modifications Using Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histone deacetylase inhibitor, romidepsin, as a potential treatment for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Belinostat, a potent HDACi, exerts antileukaemic effect in human acute promyelocytic leukaemia cells via chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDH1 mutant glioma is preferentially sensitive to the HDAC inhibitor panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potency of LB-205: A Comparative Analysis with Leading HDAC Inhibitors
For Immediate Release
In the dynamic field of neuroprotection research, the quest for potent therapeutic agents to combat neuronal damage following injuries such as traumatic brain injury (TBI) is paramount. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs, and among them, the pan-HDAC inhibitor LB-205 is garnering significant attention. This guide provides a comprehensive comparison of this compound with other notable HDAC inhibitors—SAHA (Vorinostat), Valproic Acid (VPA), and Trichostatin A (TSA)—in the context of neuroprotection, supported by experimental data.
Executive Summary
Recent preclinical studies have demonstrated the neuroprotective efficacy of this compound, particularly in models of traumatic brain injury. Its mechanism is linked to the preservation of the Nerve Growth Factor (NGF)-Tropomyosin receptor kinase A (TrkA) signaling pathway, which is crucial for neuronal survival and regeneration. While direct comparative studies on the neuroprotective potency of this compound against a broad spectrum of other HDAC inhibitors are limited, available data suggests it possesses a favorable profile, including a longer in vivo half-life compared to some established HDAC inhibitors like SAHA. This guide synthesizes the current experimental evidence to offer a comparative overview for researchers, scientists, and drug development professionals.
Comparative Analysis of HDAC Inhibitor Potency
Direct, head-to-head comparisons of the neuroprotective potency of various HDAC inhibitors in the same experimental model are scarce. However, by examining data from different studies, we can draw an indirect comparison. The following table summarizes the effective doses of this compound, SAHA, VPA, and TSA in rodent models of brain injury.
| Inhibitor | Class | Experimental Model | Effective Dose for Neuroprotection | Key Findings |
| This compound | Pan-HDAC | Rat Traumatic Brain Injury (TBI) | 10 mg/kg | Preserves NGF-mediated cell survival, reduces contusion volume, and improves functional recovery.[1] |
| SAHA (Vorinostat) | Pan-HDAC | Rat Traumatic Brain Injury (TBI) | 50 mg/kg | Did not show significant improvement in motor function in one study.[2][3][4] |
| Valproic Acid (VPA) | Class I & IIa | Rat Traumatic Brain Injury (TBI) | 30-400 mg/kg | Dose-dependently reduces contusion volume and improves cognitive function.[2][3][4][5] |
| Trichostatin A (TSA) | Pan-HDAC | Neonatal Hypoxic-Ischemic Brain Injury | 0.2-1 mg/kg | Restored the number of immature neurons and stimulated the expression of BDNF.[6][7][8][9] |
Note: The effective doses are highly dependent on the specific experimental model and injury severity. Direct comparisons of potency should be made with caution.
In Vitro Efficacy of HDAC Inhibitors
The following table presents the half-maximal inhibitory concentrations (IC50) of various HDAC inhibitors against different HDAC isoforms. While not a direct measure of neuroprotective potency, it provides insights into their target engagement.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) |
| SAHA (Vorinostat) | 10 | 20 | 15 | 30 |
| Valproic Acid (VPA) | ~400,000 | - | - | - |
| Trichostatin A (TSA) | 3.4 | 3.8 | 3.1 | 6.7 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Neuroprotective signaling pathway of HDAC inhibitors.
Caption: Experimental workflow for in vivo TBI studies.
Caption: Workflow for in vitro neuroprotection assays.
Experimental Protocols
In Vivo Model: Controlled Cortical Impact (CCI) for Traumatic Brain Injury in Rats
This protocol is a summary of the widely used CCI model to induce TBI in rats.
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with isoflurane and placed in a stereotaxic frame. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure: A midline incision is made on the scalp to expose the skull. A craniotomy of approximately 5 mm in diameter is performed over the parietal cortex, keeping the dura mater intact.
-
Induction of TBI: A pneumatic impactor with a 3 mm tip is used to deliver a cortical impact. The impact parameters (e.g., velocity, depth, and dwell time) are precisely controlled to create a standardized injury.
-
Drug Administration: this compound (10 mg/kg), SAHA (50 mg/kg), VPA (e.g., 400 mg/kg), or vehicle is administered intraperitoneally at specific time points post-injury (e.g., 30 minutes).
-
Behavioral Assessment: Neurological function is assessed using scales like the modified Neurological Severity Score (mNSS) at various time points after TBI.
-
Histological Analysis: At the end of the experiment, animals are euthanized, and brains are collected for histological analysis. Contusion volume is measured using staining methods like cresyl violet to quantify the extent of brain damage.
In Vitro Model: Neuronal Viability Assay Following Excitotoxicity
This protocol outlines a common in vitro method to assess the neuroprotective effects of HDAC inhibitors.
-
Cell Culture: Primary cortical neurons are isolated from embryonic rat brains and cultured in appropriate media.
-
Treatment: Neurons are pre-treated with various concentrations of the HDAC inhibitor (e.g., this compound, SAHA, VPA, TSA) for a specified duration (e.g., 24 hours).
-
Induction of Excitotoxicity: Neuronal injury is induced by exposing the cultures to an excitotoxic agent, such as N-methyl-D-aspartate (NMDA) or glutamate, for a defined period.
-
Post-treatment: In some experimental designs, the HDAC inhibitor is added after the excitotoxic insult.
-
Assessment of Neuronal Viability: Cell viability is quantified using assays such as the Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium. A decrease in LDH release in treated cells compared to vehicle-treated cells indicates a neuroprotective effect.
Discussion and Future Directions
The available evidence suggests that the pan-HDAC inhibitor this compound is a promising neuroprotective agent, particularly in the context of TBI. Its ability to preserve the pro-survival NGF-TrkA signaling pathway highlights a key mechanism of action.
It is important to note that the neuroprotective effects of HDAC inhibitors can be complex and may depend on the specific pathological context, the class of HDACs inhibited, and the specific non-histone protein targets. The broader therapeutic window and potential for lower effective doses of newer compounds like this compound warrant further investigation.
Future research should focus on direct, dose-response comparative studies of this compound against other pan- and class-specific HDAC inhibitors in various models of neuronal injury. Such studies will be crucial in elucidating the relative potency and therapeutic potential of this compound and will guide the development of more effective neuroprotective strategies.
References
- 1. pnas.org [pnas.org]
- 2. Valproate Administered after Traumatic Brain Injury Provides Neuroprotection and Improves Cognitive Function in Rats | PLOS One [journals.plos.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Valproate administered after traumatic brain injury provides neuroprotection and improves cognitive function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low dose of valproate improves motor function after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection by the histone deacetylase inhibitor trichostatin A in a model of lipopolysaccharide-sensitised neonatal hypoxic-ischaemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of a Histone Deacetylase Inhibitor—Trichostatin A on Neurogenesis after Hypoxia-Ischemia in Immature Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection by the histone deacetylase inhibitor trichostatin A in a model of lipopolysaccharide-sensitised neonatal hypoxic-ischaemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of a Histone Deacetylase Inhibitor-Trichostatin A on Neurogenesis after Hypoxia-Ischemia in Immature Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of LB-205 and Trichostatin A
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vitro performance of two histone deacetylase (HDAC) inhibitors: LB-205 and Trichostatin A (TSA). This document summarizes available experimental data on their efficacy, provides detailed experimental protocols, and visualizes key biological pathways and workflows.
While both this compound and Trichostatin A are recognized as pan-HDAC inhibitors, targeting both class I and class II HDACs, a direct head-to-head comparative study using the same cell lines and assays has not been identified in the public domain. This guide therefore synthesizes data from separate in vitro studies to offer a parallel comparison.
Executive Summary
Data Presentation: Quantitative Performance
The following tables summarize the available quantitative data for this compound and Trichostatin A from various in vitro studies. It is critical to note that these results were not obtained from a single comparative experiment and experimental conditions varied between studies.
Table 1: HDAC Enzyme Inhibition
| Compound | Target | IC50 | Cell Line/System | Reference |
| This compound | Pan-HDAC (Class I & II) | Not specified (Dose-dependent inhibition from 0-8 µM shown graphically) | DAOY cells | [4] |
| Trichostatin A | Pan-HDAC | ~1.8 nM | Cell-free assay | [5] |
| HDAC (total) | Mean: 2.4 nM (Range: 1.5-2.9 nM) | Breast Cancer Cell Lines | [2] | |
| HDAC1 | 6 nM | Recombinant Human Enzyme | [5] | |
| HDAC4 | 38 nM | Recombinant Human Enzyme | [5] | |
| HDAC6 | 8.6 nM | Recombinant Human Enzyme | [5] |
Table 2: Anti-proliferative Activity
| Compound | Cell Line | IC50 | Assay Duration | Reference |
| This compound | DAOY | Not specified (Dose-dependent inhibition shown) | Not specified | [4] |
| Trichostatin A | Breast Carcinoma Cell Lines (n=8) | Mean: 124.4 nM (Range: 26.4-308.1 nM) | 96 hours | [1] |
| BFTC-905 (Urothelial Carcinoma) | =27 nM | 48 hours | [3] | |
| BFTC-909 (Urothelial Carcinoma) | =88 nM | 48 hours | [3] | |
| A549 (Non-small cell lung cancer) | 418.66 nM | 24 hours | ||
| A549/CDDP (Cisplatin-resistant) | 446.59 nM | 24 hours |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. The following protocols are based on methods described in the cited literature for Trichostatin A, representing standard approaches for evaluating HDAC inhibitors in vitro.
HDAC Activity Assay
This assay quantifies the enzymatic activity of HDACs in the presence of an inhibitor.
-
Cell Lysate Preparation: Cellular extracts are prepared from cultured cells (e.g., breast cancer cell lines).
-
Incubation: A portion of the crude cell extract is incubated with varying concentrations of the HDAC inhibitor (e.g., TSA) for a defined period (e.g., 60 minutes at 25°C).
-
Substrate Addition: A radiolabeled substrate, such as [3H]acetyl-labeled histone H4 peptide, is added to the reaction mixture.
-
Quenching and Extraction: The reaction is stopped by adding an acid solution (e.g., 1 M HCl/0.16 M acetic acid). The released [3H]acetate is then extracted using an organic solvent like ethyl acetate.
-
Quantification: The amount of released [3H]acetate is quantified by scintillation counting.
-
IC50 Determination: The inhibitor concentration that causes 50% inhibition of HDAC activity (IC50) is calculated by fitting the data to a dose-response curve using non-linear regression.[5]
Cell Proliferation/Viability Assay (MTT or Sulforhodamine B)
This method assesses the effect of the inhibitor on cell growth and viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of the inhibitor (e.g., this compound or TSA) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified duration (e.g., 24, 48, or 96 hours).
-
Reagent Addition:
-
For MTT assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.[3]
-
For Sulforhodamine B (SRB) assay: Cells are fixed, washed, and stained with SRB dye.
-
-
Signal Measurement:
-
MTT: The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 540 nm).[3]
-
SRB: The bound dye is solubilized, and the absorbance is measured.
-
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are determined from dose-response curves.[1]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the HDAC inhibitor at the desired concentration and for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
Signaling Pathway: HDAC Inhibition and Cellular Outcomes
Histone deacetylase inhibitors like this compound and TSA prevent the removal of acetyl groups from histones and other proteins. This leads to chromatin relaxation and altered gene expression, ultimately resulting in cellular responses such as cell cycle arrest and apoptosis.
Caption: Mechanism of action for HDAC inhibitors leading to anti-cancer effects.
Experimental Workflow: In Vitro IC50 Determination
The following diagram outlines the typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound in a cell-based assay.
Caption: Standardized workflow for determining cell viability IC50 values.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Trichostatin A is a histone deacetylase inhibitor with potent antitumor activity against breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitor, Trichostatin A, Synergistically Enhances Paclitaxel-Induced Cytotoxicity in Urothelial Carcinoma Cells by Suppressing the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. selleckchem.com [selleckchem.com]
Unveiling a Novel Approach: Replicating Preclinical Findings of LB-205 in Gaucher Disease
A potential new therapeutic avenue for Gaucher disease has emerged from preclinical research demonstrating the efficacy of LB-205, a histone deacetylase inhibitor (HDACi), in restoring the function of the deficient enzyme at the heart of the disease. This guide provides a comprehensive comparison of the published findings on this compound with established treatments, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Gaucher disease, a lysosomal storage disorder, is caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase).[1][2] This deficiency results in the accumulation of its substrate, glucosylceramide, primarily in macrophages, leading to a range of symptoms including enlarged spleen and liver, anemia, thrombocytopenia, and bone disease.[1] Current therapeutic strategies primarily involve Enzyme Replacement Therapy (ERT) and Substrate Reduction Therapy (SRT).[2][3][4][5]
This compound represents a novel investigational approach that targets the underlying cellular mechanisms of protein misfolding and degradation that cause GCase deficiency in many patients.[1][2]
Comparative Analysis of Therapeutic Approaches
The following tables summarize the key characteristics and preclinical efficacy data for this compound in comparison to the established therapeutic modalities of ERT and SRT.
| Therapeutic Approach | Mechanism of Action | Mode of Administration | Target Patient Population (based on available data) |
| This compound (HDACi) | Inhibits histone deacetylases, modulating molecular chaperones (e.g., Hsp90) to prevent the degradation of misfolded mutant GCase and restore its enzymatic activity.[1][2][3] | Oral (preclinical)[6] | Patients with GCase mutations leading to protein misfolding and degradation (preclinical data on N370S and L444P mutations).[1][2] |
| Enzyme Replacement Therapy (ERT) | Intravenously administered recombinant GCase to supplement the deficient enzyme.[2][3][7] | Intravenous infusion[2][3] | Type 1 and some aspects of Type 3 Gaucher disease.[3] |
| Substrate Reduction Therapy (SRT) | Inhibits the synthesis of glucosylceramide, reducing the accumulation of the substrate.[1][2] | Oral[2][3] | Primarily for adults with Type 1 Gaucher disease.[2][3] |
Preclinical Efficacy of this compound in Gaucher Disease Models
The primary preclinical evidence for this compound in Gaucher disease comes from a study utilizing cultured fibroblasts derived from patients with common GCase mutations.
| Experimental Model | Treatment | Key Findings | Reference |
| Gaucher Patient-Derived Fibroblasts (N370S/N370S) | This compound (2.5 µM) for 24 hours | - Increased GCase protein levels to approximately 80% of normal fibroblasts.- Nearly two-fold increase in GCase catalytic activity. | [1][2] |
| Gaucher Patient-Derived Fibroblasts (L444P/L444P) | This compound (2.5 µM) for 24 hours | - Significant increase in GCase protein levels.- Nearly two-fold increase in GCase catalytic activity. | [1][2] |
Detailed Experimental Protocols
To facilitate the replication of these seminal findings, the following are detailed methodologies for key experiments cited in the primary research.
Cell Culture and Treatment
Patient-derived fibroblasts homozygous for the N370S or L444P GCase mutations and normal human fibroblasts are cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 incubator. For treatment, cells are incubated with this compound (2.5 µM) or a vehicle control for 24 hours.
Western Blot Analysis for GCase Protein Levels
Following treatment, cells are lysed, and protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS/PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with a primary antibody specific for GCase. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band densities are quantified using densitometry software.
GCase Enzymatic Activity Assay
GCase activity in cell lysates is measured using the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). Cell lysates are incubated with the 4-MUG substrate in a sodium acetate buffer (pH 5.5) containing taurocholic acid. The reaction is stopped by adding a glycine-NaOH buffer (pH 10.7). The fluorescence of the released 4-methylumbelliferone is measured using a fluorometer with an excitation wavelength of 360 nm and an emission wavelength of 448 nm. GCase activity is calculated as the amount of substrate hydrolyzed per milligram of protein per hour and expressed as a percentage of the activity in normal fibroblasts.
Visualizing the Mechanism and Workflow
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound action on mutant GCase.
Caption: Workflow for assessing this compound efficacy.
References
- 1. pnas.org [pnas.org]
- 2. Histone deacetylase inhibitors prevent the degradation and restore the activity of glucocerebrosidase in Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors increase glucocerebrosidase activity in Gaucher disease by modulation of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors increase glucocerebrosidase activity in Gaucher disease by modulation of molecular chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors prevent the degradation and restore the activity of glucocerebrosidase in Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gaucher disease as a paradigm of current issues regarding single gene mutations of humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations [frontiersin.org]
Independent Validation of LB-205's Anti-Tumor Activity: A Comparative Guide
This guide provides a comprehensive comparison of LB-205 (HF1K16), a novel anti-tumor agent, with alternative therapies that target myeloid-derived suppressor cells (MDSCs). It is intended for researchers, scientists, and drug development professionals, offering a summary of available data and detailed experimental protocols to facilitate independent validation.
Executive Summary: this compound is an investigational therapeutic based on liposomal All-trans retinoic acid (ATRA). Preliminary findings from a Phase 1 clinical trial (NCT05388487) suggest that its anti-tumor activity stems from the immunomodulation of myeloid cells, leading to a reduction in MDSCs within the tumor microenvironment. This guide contextualizes these early results by comparing this compound's proposed mechanism and preliminary efficacy with other myeloid-targeting agents and provides a framework for its independent preclinical validation.
Comparative Analysis of Myeloid-Targeting Anti-Tumor Therapies
The therapeutic landscape of myeloid-targeting agents is rapidly evolving. Below is a comparison of this compound with other drugs that modulate myeloid cell function for anti-tumor purposes.
| Therapeutic Agent | Target / Mechanism of Action | Key Clinical Efficacy Data (Objective Response Rate - ORR) | Indications Studied |
| This compound (HF1K16) | Induces differentiation of MDSCs | Preliminary data from Phase 1 (NCT05388487): mOS of 317d and mPFS of 64d in rrGBM patients.[1] | Solid Tumors, Brain Tumors |
| Pexidartinib | CSF-1R inhibitor | Phase 3 ENLIVEN trial (NCT02371369): ORR of 60% in patients with tenosynovial giant cell tumors (TGCT).[1][2] | Tenosynovial Giant Cell Tumor |
| Emactuzumab | CSF-1R inhibitor (monoclonal antibody) | Phase 1 trial (NCT01494688): ORR of 71% in patients with diffuse-type TGCT.[3][4] | Tenosynovial Giant Cell Tumor |
| Bexmarilimab | CLEC12A (Clever-1) inhibitor on macrophages | Phase 1/2 BEXMAB trial (NCT05428969): 50% remission rate in r/r AML and MDS; 43% CR rate in treatment-naïve HR-MDS.[5][6][7] | Acute Myeloid Leukemia (AML), Myelodysplastic Syndrome (MDS), Solid Tumors |
| Navarixin | CXCR1/2 antagonist | Phase 2 trial (NCT03473925) with pembrolizumab: ORR of 5% in CRPC, 2.5% in MSS CRC, and 0% in NSCLC.[8][9][10][11] | Castration-Resistant Prostate Cancer (CRPC), Colorectal Cancer (CRC), Non-Small Cell Lung Cancer (NSCLC) |
Signaling Pathways and Mechanisms of Action
This compound (ATRA) Signaling Pathway in MDSCs
All-trans retinoic acid (ATRA), the active component of this compound, induces the differentiation of MDSCs, thereby reducing their immunosuppressive capacity. This is primarily achieved through the activation of the ERK1/2 signaling pathway, which leads to the upregulation of glutathione synthase (GSS). The subsequent increase in intracellular glutathione (GSH) neutralizes reactive oxygen species (ROS), a key component of the MDSC immunosuppressive arsenal, and promotes their differentiation into mature myeloid cells like macrophages and dendritic cells.
ATRA-mediated signaling cascade leading to MDSC differentiation.
Experimental Protocols for Independent Validation
To independently validate the anti-tumor activity of this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro Assessment of MDSC Suppressor Function
This protocol aims to determine the effect of this compound on the ability of MDSCs to suppress T-cell proliferation.
Materials:
-
This compound (HF1K16)
-
Isolated human or murine MDSCs
-
Pan-T cells
-
Cell proliferation dye (e.g., CFSE)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
-
Culture medium and supplements
-
Flow cytometer
Procedure:
-
Isolate MDSCs from peripheral blood of cancer patients or from the bone marrow/spleen of tumor-bearing mice.
-
Label T cells with a cell proliferation dye.
-
Co-culture the labeled T cells with MDSCs at various ratios (e.g., 1:1, 1:2, 1:4).
-
Add T-cell activation stimuli to the co-cultures.
-
Treat the co-cultures with a dose range of this compound or vehicle control.
-
Incubate for 72-96 hours.
-
Analyze T-cell proliferation by measuring the dilution of the proliferation dye using flow cytometry.
Workflow for assessing the effect of this compound on MDSC suppressor function.
Immunophenotyping of MDSCs by Flow Cytometry
This protocol is designed to quantify the different subsets of MDSCs in peripheral blood following treatment with this compound.
Materials:
-
Whole blood or peripheral blood mononuclear cells (PBMCs) from treated and control subjects.
-
Fluorochrome-conjugated antibodies against human MDSC markers (e.g., CD45, CD11b, CD33, HLA-DR, CD14, CD15, CD66b).
-
Red blood cell lysis buffer.
-
Flow cytometer.
Procedure:
-
Collect whole blood or isolate PBMCs from subjects.
-
If using whole blood, perform red blood cell lysis.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies.
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to identify and quantify MDSC subpopulations (e.g., monocytic-MDSCs, polymorphonuclear-MDSCs, and early-stage MDSCs).
A representative flow cytometry gating strategy for identifying human MDSC subsets.
In Vivo Anti-Tumor Efficacy in a Xenograft Model
This protocol evaluates the in vivo anti-tumor activity of this compound in a humanized mouse model.
Materials:
-
Immunodeficient mice (e.g., NSG).
-
Human CD34+ hematopoietic stem cells.
-
Human tumor cell line that induces MDSC expansion.
-
This compound (HF1K16).
-
Calipers for tumor measurement.
Procedure:
-
Engraft immunodeficient mice with human CD34+ hematopoietic stem cells to create humanized mice.
-
Once human immune reconstitution is confirmed, implant human tumor cells subcutaneously or orthotopically.
-
When tumors reach a palpable size, randomize mice into treatment (this compound) and control (vehicle) groups.
-
Administer treatment as per the desired schedule.
-
Measure tumor volume regularly.
-
At the end of the study, harvest tumors and spleens for analysis of immune cell infiltrates and MDSC populations by flow cytometry or immunohistochemistry.
Workflow for evaluating the in vivo efficacy of this compound.
Disclaimer: This document is intended for informational purposes for a research audience and does not constitute medical advice. The clinical data presented is for comparative purposes and is subject to ongoing research and development.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. oncodaily.com [oncodaily.com]
- 4. onclive.com [onclive.com]
- 5. Signal: Faron’s blood cancer drug bexmarilimab continues to impress - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. onclive.com [onclive.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Scholars@Duke publication: CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial. [scholars.duke.edu]
- 9. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetics of LB-205 and Other Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HDACi Performance with Supporting Experimental Data
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents for the treatment of various cancers and other diseases. Their mechanism of action involves the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and other proteins, which in turn results in the modulation of gene expression, cell cycle arrest, and apoptosis in cancer cells. This guide provides a comparative overview of the pharmacokinetic properties of the novel pan-HDAC inhibitor, LB-205, alongside other well-established HDACis: Vorinostat (SAHA), Belinostat (PXD101), Panobinostat (LBH589), and Romidepsin (FK228).
While comprehensive pharmacokinetic data for this compound is not yet publicly available, preclinical studies have provided valuable insights into its pharmacodynamic profile, suggesting a prolonged duration of action compared to other HDACis. This comparison aims to summarize the available quantitative data for established HDAC inhibitors to serve as a benchmark for the future evaluation of novel compounds like this compound.
Comparative Pharmacokinetic Data of Selected HDAC Inhibitors
The following tables summarize key pharmacokinetic parameters for Vorinostat, Belinostat, Panobinostat, and Romidepsin, compiled from various preclinical and clinical studies. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these drugs.
Table 1: Pharmacokinetic Parameters of Vorinostat (SAHA)
| Parameter | Species | Dose | Route | Cmax | Tmax (h) | AUC (µM·h) | Half-life (h) | Clearance |
| Cmax | Human | 400 mg | Oral | 2.35 µM | 1.5 | 8.06 | ~2 | - |
| AUC | Human | 400 mg | Oral | - | - | 8.06 | ~2 | - |
| Bioavailability | Human | - | Oral | 1.8-11% | - | - | - | - |
| Protein Binding | Human | - | - | ~71% | - | - | - | - |
| Half-life | Cat | 2 mg/kg | IV | - | - | - | - | - |
| Half-life | Cat | 250 mg/m² | Oral | - | - | - | - | - |
Table 2: Pharmacokinetic Parameters of Belinostat (PXD101)
| Parameter | Species | Dose | Route | Cmax | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Clearance (mL/min/m²) |
| Cmax | Human | 1000 mg/m² | Oral | - | 1.9 (± 0.3) | 2767 (± 1453) | 1.5 (± 0.3) | - |
| AUC | Human | 1000 mg/m² | Oral | - | - | 2767 (± 1453) | 1.5 (± 0.3) | - |
| Half-life | Non-human primate | 10-60 mg/kg | IV | - | - | - | 1.0 | 425 |
| Clearance | Human | - | IV | - | - | - | - | 661 |
Table 3: Pharmacokinetic Parameters of Panobinostat (LBH589)
| Parameter | Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Clearance (L/h) |
| Cmax | Human | 60 mg | Oral | 71 | <2 | - | - | - |
| Cmax | Human | 14 mg/m² | IV | 565.6 (± 450.9) | - | - | - | - |
| Bioavailability | Human | - | Oral | 21.4% | - | - | - | - |
| Clearance | Human | - | - | - | - | - | - | 33.1 |
| Half-life | Mouse | 10 mg/kg | IV | - | - | - | 4.9-8.1 | 6.6 |
Table 4: Pharmacokinetic Parameters of Romidepsin (FK228)
| Parameter | Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Clearance (L/h) |
| Cmax | Human | 14 mg/m² | IV | 377 | 4 | 1549 | ~3 | 15.9 |
| AUC | Human | 14 mg/m² | IV | - | - | 1549 | ~3 | 15.9 |
| Clearance | Human | 13 mg/m² | IV | - | - | - | - | 4.8 L/h/m² |
Pharmacodynamic Profile of this compound
While quantitative pharmacokinetic data for this compound are not available in the public domain, a preclinical study has shed light on its pharmacodynamic properties in comparison to the well-characterized HDAC inhibitor, SAHA (Vorinostat). In a study utilizing a medulloblastoma xenograft model in mice, this compound demonstrated a more sustained inhibition of HDAC activity compared to SAHA. The HDAC inhibitory function of this compound was maintained for up to 12 hours, whereas the effect of SAHA diminished after 4 to 8 hours.[1] This suggests that this compound may have a longer biological half-life, a characteristic that could be advantageous for clinical applications, potentially allowing for less frequent dosing.
Experimental Protocols
A comprehensive understanding of the methodologies employed in pharmacokinetic studies is essential for the interpretation and comparison of data. Below are detailed protocols for key experiments typically cited in the pharmacokinetic evaluation of HDAC inhibitors in a murine model.
In Vivo Murine Pharmacokinetic Study Protocol
1. Animal Model and Housing:
-
Species: Male or female BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. Animals are acclimated for at least one week before the experiment.
2. Drug Formulation and Administration:
-
Formulation: The HDAC inhibitor is formulated in a vehicle suitable for the intended route of administration (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline for intravenous injection, or a suspension in 0.5% carboxymethylcellulose for oral gavage).
-
Intravenous (IV) Administration: A single dose of the drug is administered via the tail vein.
-
Oral (PO) Administration: A single dose of the drug is administered directly into the stomach using a gavage needle.
3. Blood Sample Collection:
-
Method: Serial blood samples (approximately 50-100 µL) are collected from the saphenous vein or via retro-orbital bleeding at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.
4. Bioanalytical Method: LC-MS/MS Quantification:
-
Sample Preparation: Plasma samples are thawed, and the drug is extracted using a protein precipitation method with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Chromatography: The extracted samples are analyzed using a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS). Chromatographic separation is achieved on a C18 column with a gradient mobile phase.
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and its metabolites.
-
Data Analysis: A calibration curve is generated using standard solutions of the drug to quantify the concentration in the plasma samples. Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance) are then calculated using non-compartmental analysis software.
Visualizing Key Concepts
To further aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism of action of HDAC inhibitors.
Caption: Experimental workflow for a murine pharmacokinetic study.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of LB-205
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of LB-205, a pan-inhibitor of class I and class II histone deacetylases (HDACs). Given that the full toxicological profile of many research compounds is not yet determined, a cautious approach to waste management is essential.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, double nitrile gloves, a lab coat, and chemical splash goggles. All handling of solid this compound and concentrated solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Classification and Segregation
Proper disposal begins with the correct classification and segregation of waste. All materials contaminated with this compound must be treated as hazardous chemical waste. It is crucial to never dispose of this compound or its contaminated materials down the sink or in the regular trash.[1][2][3]
Key Principles of this compound Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, weigh boats, and contaminated bench paper, should be collected in a designated hazardous solid waste container.[4][5]
-
Liquid Waste: Unused or spent solutions containing this compound, as well as solvents used for rinsing contaminated glassware, must be collected in a separate hazardous liquid waste container.[4][5]
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound should be placed in a designated sharps container that is clearly labeled as hazardous waste.
-
Original Containers: Empty vials that originally contained this compound should also be disposed of as hazardous solid waste.[5]
Quantitative Data for Waste Accumulation
Laboratories must adhere to specific regulations regarding the volume of hazardous waste stored. The following table summarizes general quantitative limits for satellite accumulation areas (SAAs), which are designated locations at or near the point of waste generation.[6][7] Always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements.
| Waste Type | Maximum Volume in SAA | Maximum Accumulation Time |
| Hazardous Liquid Waste | 55 gallons | Up to 12 months |
| Acutely Toxic Liquid Waste | 1 quart | Up to 12 months |
| Acutely Toxic Solid Waste | 1 kilogram | Up to 12 months |
Note: Once the maximum volume is reached, the waste must be removed from the laboratory within three calendar days.[6]
Experimental Protocols for Disposal
The following protocols provide detailed methodologies for the safe collection and preparation of this compound waste for disposal.
Protocol 1: Collection of Solid Waste
-
Designate a Container: Use a clearly labeled, leak-proof container with a secure lid for the collection of solid waste contaminated with this compound. The container should be compatible with the chemical nature of the waste.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid waste with this compound: gloves, pipette tips").
-
Collection: During your experimental workflow, immediately place all contaminated disposable items into the designated solid waste container.
-
Storage: Keep the solid waste container sealed when not in use and store it in your laboratory's designated satellite accumulation area.[7]
Protocol 2: Collection of Liquid Waste
-
Designate a Container: Use a chemically resistant, shatter-proof container with a screw-top lid for the collection of liquid waste. Ensure the container is appropriate for the solvents used with this compound.
-
Labeling: The label must include "Hazardous Waste," the full chemical name "this compound," and an estimated percentage of all chemical components in the solution (including solvents).
-
Collection: Carefully pour all unused solutions and the first rinse of any contaminated glassware into the designated liquid waste container. Do not overfill the container; leave at least 10% headspace for vapor expansion.
-
Storage: Keep the liquid waste container tightly sealed when not in use and store it in secondary containment within your satellite accumulation area to prevent spills.
Protocol 3: Decontamination of Glassware
-
Initial Rinse: Rinse all contaminated glassware with a small amount of a suitable solvent (e.g., the solvent used to dissolve the this compound). This first rinseate is considered hazardous and must be collected in the designated liquid waste container.
-
Subsequent Rinses: Perform a triple rinse of the glassware.[2] Subsequent rinses with soap and water can typically be disposed of down the drain, but confirm this with your institution's EHS guidelines.
-
Drying: Allow the glassware to air dry in a well-ventilated area or a fume hood.
Disposal Workflow and Decision Making
The proper disposal of this compound follows a logical workflow designed to ensure safety and regulatory compliance. The following diagram illustrates this process from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
This comprehensive guide provides the necessary framework for the proper disposal of this compound. Always prioritize safety and adhere to the specific guidelines established by your institution's Environmental Health and Safety department.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. vumc.org [vumc.org]
- 3. acs.org [acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Protocols for Handling LB-205
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of LB-205, a potent pan-histone deacetylase inhibitor (HDACi). Given that the full toxicological profile of many research compounds is not exhaustively characterized, a proactive and stringent approach to safety is imperative. The following guidelines are based on best practices for handling potent enzyme inhibitors and general laboratory chemical safety.
Immediate Safety and Personal Protective Equipment (PPE)
All personnel handling this compound must be thoroughly trained on its potential hazards and the required safety procedures. All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation exposure.
Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or other chemically resistant gloves. | Prevents skin contact and absorption of the compound.[1][2][3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from potential splashes and aerosols.[2][3] |
| Body Protection | A fully buttoned lab coat, preferably with elastic cuffs. | Protects skin and personal clothing from contamination.[2][3] |
| Respiratory Protection | Not generally required if handled exclusively within a certified chemical fume hood. If weighing or handling outside of a hood is unavoidable, a NIOSH-approved respirator (e.g., N95 or P100) may be necessary. | Minimizes the inhalation of the powdered compound.[3] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to ensure both the safety of laboratory personnel and the integrity of the experimental compound.
Experimental Protocols: General Handling and Solubilization
General Handling:
-
Always treat this compound as a potent pharmacological agent.
-
To prevent the generation of dust and aerosols, handle the solid compound with care.
-
Use dedicated and clearly labeled laboratory equipment (e.g., spatulas, weigh boats) for handling this compound.
-
Thoroughly clean all equipment after use.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Solubilization:
-
For solubilization, consult the manufacturer's data sheet or relevant literature for the most appropriate solvent. This compound is a research chemical and solubility information may be found in publications detailing its use.
-
Prepare all stock solutions within a certified chemical fume hood.
-
To prepare a stock solution, carefully weigh the required amount of this compound powder onto a tared weigh boat.
-
Slowly add the solvent to the powder. Use a vortex or sonicator as needed to ensure the compound is fully dissolved.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Stream | Disposal Procedure | Key Considerations |
| Unused/Expired this compound | - Do not dispose of down the drain or in regular trash.- Collect in a clearly labeled, sealed, and chemically compatible container.- Dispose of through a certified hazardous waste vendor. | The container label should clearly identify the contents as "this compound" and indicate that it is a potent research compound. |
| Contaminated Labware (e.g., vials, pipette tips, weigh boats) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound (this compound). | Minimize handling of contaminated items. Do not overfill waste containers. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | Assume all disposable items that have come into contact with this compound are contaminated. |
| Aqueous Waste (from experiments) | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility has been confirmed. | The container should be clearly labeled with the contents, including the name of the compound and any solvents used. |
In case of a spill:
-
Evacuate the immediate area.
-
Alert your supervisor and any other personnel in the vicinity.
-
If the spill is small and you are trained to handle it, wear appropriate PPE (including respiratory protection if the compound is a powder) and clean the spill using an appropriate spill kit.
-
If the spill is large or you are not comfortable cleaning it, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Collect all spill cleanup materials in a sealed container and dispose of them as hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
